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  • Product: endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride
  • CAS: 240401-16-5

Core Science & Biosynthesis

Foundational

Molecular structure and stereochemistry of 9-azabicyclo[3.3.1]nonan-3-ol

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 9-Azabicyclo[3.3.1]nonan-3-ol Introduction: The Granatane Scaffold in Modern Chemistry The 9-azabicyclo[3.3.1]nonane skeleton, also known as g...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 9-Azabicyclo[3.3.1]nonan-3-ol

Introduction: The Granatane Scaffold in Modern Chemistry

The 9-azabicyclo[3.3.1]nonane skeleton, also known as granatane, is a pivotal structural motif in medicinal and synthetic chemistry.[1] Its rigid, bicyclic framework serves as a valuable scaffold for constructing molecules with precisely defined three-dimensional orientations. This conformational rigidity is crucial for optimizing interactions with biological targets such as receptors and enzymes.[1] 9-Azabicyclo[3.3.1]nonan-3-ol, a key derivative, presents a strategic functional handle—the hydroxyl group—whose stereochemical orientation dictates the molecule's physical properties and subsequent synthetic utility. This guide provides a comprehensive analysis of the structure, conformational dynamics, stereochemistry, and synthesis of this important compound, tailored for professionals in chemical research and drug development.

Molecular Structure and Conformational Analysis

The 9-azabicyclo[3.3.1]nonane system consists of two fused six-membered rings, a piperidine ring, and a cyclohexane ring, sharing a nitrogen atom at a bridgehead position and two carbon atoms. The inherent strain and steric interactions within this framework govern its preferred spatial arrangement.

The Preferred Twin-Chair Conformation

Unlike its carbocyclic analog, bicyclo[3.3.1]nonane, which can exhibit a significant population of a boat-chair conformation to alleviate steric clash between C3 and C7 hydrogens, the 9-azabicyclo[3.3.1]nonane system strongly favors a twin-chair conformation.[2][3][4] This preference is attributed to the replacement of a methylene group with a nitrogen atom, which alters bond lengths and angles, thereby reducing the transannular steric interactions. X-ray diffraction and NMR spectroscopic studies have consistently confirmed the dominance of the twin-chair form in both solid and solution states for many granatane derivatives.[2][5][6]

Conformational Equilibrium

While the twin-chair (CC) form is predominant, a dynamic equilibrium with a chair-boat (CB) conformation exists. The energy barrier for this inversion is relatively low, but the population of the CB conformer is typically small unless significant steric bulk is introduced on the nitrogen or carbon framework.[2]

G cluster_legend Conformational Equilibrium CC Twin-Chair (CC) More Stable CB Chair-Boat (CB) Less Stable CC->CB Ring Inversion key Equilibrium favors the more stable Twin-Chair conformation.

Caption: Conformational equilibrium of the 9-azabicyclo[3.3.1]nonane core.

Stereochemistry: The Critical Endo vs. Exo Isomerism

The stereochemistry at the C-3 position is the most critical structural feature of 9-azabicyclo[3.3.1]nonan-3-ol. The hydroxyl group can be oriented in one of two diastereomeric positions: endo or exo.

  • Endo Isomer: The hydroxyl group is oriented towards the six-membered piperidine ring. This is generally the thermodynamically more stable isomer due to reduced steric hindrance.

  • Exo Isomer: The hydroxyl group is oriented away from the piperidine ring.

The stereochemical outcome of synthetic procedures is paramount, as the biological activity of downstream compounds often depends on the precise orientation of this hydroxyl group or subsequent functionalizations at this position. The reduction of the parent ketone, 9-azabicyclo[3.3.1]nonan-3-one, typically yields the endo alcohol as the major product. This is a result of the kinetic approach of the hydride reagent from the less sterically hindered exo face of the carbonyl group.[7][8]

G cluster_endo Endo Isomer cluster_exo Exo Isomer endo_label OH points towards the N-bridge (Thermodynamically favored) endo_img exo_label OH points away from the N-bridge exo_img

Caption: Comparison of endo and exo stereoisomers of 9-azabicyclo[3.3.1]nonan-3-ol.

Synthesis and Purification

A reliable and scalable synthesis is crucial for the utilization of 9-azabicyclo[3.3.1]nonan-3-ol. A common and well-documented approach involves a three-step sequence starting from a Mannich-type condensation to form the bicyclic ketone, followed by stereoselective reduction and final deprotection.[8][9]

G Start Starting Materials (Glutaraldehyde, Acetone Dicarboxylic Acid, Benzylamine) Step1 Step 1: Mannich-Type Condensation Start->Step1 Ketone Intermediate: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Step1->Ketone Step2 Step 2: Stereoselective Reduction (NaBH4) Ketone->Step2 Protected_Alcohol Intermediate: endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Step2->Protected_Alcohol Step3 Step 3: Catalytic Hydrogenation (Pd/C, H2) Protected_Alcohol->Step3 Final_Product Final Product: endo-9-Azabicyclo[3.3.1]nonan-3-ol Step3->Final_Product

Caption: Synthetic workflow for endo-9-azabicyclo[3.3.1]nonan-3-ol.

Experimental Protocol: Synthesis of endo-9-Azabicyclo[3.3.1]nonan-3-ol

This protocol is adapted from established and verified procedures.[8][9]

Part A: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • Reaction Setup: Equip a jacketed round-bottomed flask with a mechanical stirrer, temperature probe, and addition funnel. Cool the jacket to 0–10 °C.

  • Initial Charge: Charge the flask with water and benzylamine.

  • Acidification: Slowly add 18% sulfuric acid over 1 hour, maintaining the internal temperature between 4–8 °C.

  • Mannich Reaction: Add 50% aqueous glutaraldehyde followed by acetone dicarboxylic acid while keeping the temperature below 5 °C.

  • Buffering and Aging: Add a 9% sodium acetate solution over 1.5 hours. Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours. Carbon dioxide evolution will be observed.

  • Workup: Adjust the pH to 2 with sulfuric acid and extract with MTBE to remove organic impurities. Adjust the aqueous layer pH to 8 with 20% sodium carbonate solution.

  • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone, which can be purified by crystallization or used directly.

Part B: Reduction to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol [8]

  • Dissolution: Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Reduction: Add sodium borohydride (NaBH₄) portion-wise over 30 minutes, ensuring the temperature remains low.

  • Warming and Quenching: Allow the reaction mixture to warm to ambient temperature and stir for 12 hours. Quench the reaction by carefully adding acetone.

  • Isolation: Remove the volatile solvents in vacuo. Dissolve the resulting solid in water and extract with dichloromethane.

  • Purification: Dry the combined organic phases (MgSO₄), filter, and evaporate the solvent to afford the crude endo-alcohol, which typically solidifies on standing.

Part C: Debenzylation to endo-9-Azabicyclo[3.3.1]nonan-3-ol [8]

  • Reaction Setup: In a hydrogenation vessel, dissolve endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol in ethanol. Add 5N aqueous hydrochloric acid.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., 3 bar) at 40°C for 48 hours.

  • Workup: Filter the mixture through a pad of celite to remove the catalyst. Evaporate the filtrate in vacuo.

  • Final Isolation: The resulting crude product, the hydrochloride salt of the title compound, can be basified and extracted or purified as is.

Spectroscopic Characterization

Rigorous spectroscopic analysis is essential to confirm the structure and, crucially, the stereochemistry of the final product. NMR spectroscopy is the most powerful tool for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The key to distinguishing between the endo and exo isomers lies in the ¹H NMR spectrum, specifically the chemical shift and coupling pattern of the proton at C-3 (the carbinol proton).

  • In the endo isomer: The C3-H is in an exo position. It typically appears as a broad singlet or a narrowly split multiplet due to smaller coupling constants with adjacent protons.

  • In the exo isomer: The C3-H is in an endo position. It experiences larger dihedral angles with neighboring protons, resulting in a more complex multiplet with larger coupling constants.

Table 1: Representative NMR Data

Nucleus endo-Isomer (Typical δ, ppm) exo-Isomer (Typical δ, ppm) Key Differentiating Features
¹H (C3-H) ~4.0 (broad s or narrow m) ~3.8 (m with larger J-couplings) The multiplicity and coupling constants of the C3 proton are diagnostic for the stereoisomer.
¹³C (C-3) ~65-70 ~65-70 The chemical shift of C-3 is less diagnostic than the proton data but can show subtle differences.

| ¹³C (C-2, C-4) | ~30-35 | ~30-35 | Gamma-gauche effects from the hydroxyl group can cause slight upfield shifts in adjacent carbons depending on the isomer.[5] |

Note: Exact chemical shifts are solvent-dependent and may vary based on N-substitution.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups.

  • O-H Stretch: A broad absorption band in the region of 3200–3600 cm⁻¹ is characteristic of the hydroxyl group.

  • N-H Stretch: For the deprotected compound, a moderate absorption will appear around 3300 cm⁻¹.

  • C-O Stretch: A strong band in the 1050–1150 cm⁻¹ region corresponds to the C-O single bond of the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 9-azabicyclo[3.3.1]nonan-3-ol, analysis in ESI+ mode will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 142.[10]

References

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Available at: [Link]

  • Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative. Eureka | Patsnap. Available at: [Link]

  • Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. Google Patents.
  • 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS. European Patent Office. Available at: [Link]

  • An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis, Stereochemical, and Conformational Studies of Selected 3,7-Diheterabicyclo[3.3.1]nonan-9-ols. Taylor & Francis Online. Available at: [Link]

  • Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • 3-Oxa-9-aza-bicyclo[3.3.1]nonan-7-ol, 9-methyl-, benzillic acid ester, maleate (1 to 1). NIST Chemistry WebBook. Available at: [Link]

  • 9-azabicyclo[3.3.1]nonan-3-ol hydrochloride. PubChemLite. Available at: [Link]

  • Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. ScienceDirect. Available at: [Link]

  • SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. Taylor & Francis Online. Available at: [Link]

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  • 9-Azabicyclo[3.3.1]nonan-3-one (FDB000781). FooDB. Available at: [Link]

  • Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Request PDF. Available at: [Link]

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. PubChem. Available at: [Link]

  • 9-Azabicyclo[3.3.1]nonan-3-one. PubChem. Available at: [Link]

  • Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Semantic Scholar. Available at: [Link]

  • 9-azabicyclo[3.3.1]nonane derivatives. Google Patents.
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Exploratory

An In-depth Technical Guide to the Endo and Exo Isomers of 9-Azabicyclo[3.3.1]nonan-3-ol

Abstract The 9-azabicyclo[3.3.1]nonane (ABN) scaffold is a pivotal structural motif in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The stereochemical orientation of substituents on this rigi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 9-azabicyclo[3.3.1]nonane (ABN) scaffold is a pivotal structural motif in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The stereochemical orientation of substituents on this rigid bicyclic system can profoundly influence pharmacological activity. This guide provides a detailed technical examination of the endo and exo isomers of 9-azabicyclo[3.3.1]nonan-3-ol, a key intermediate and pharmacophore. We will explore the fundamental structural differences, conformational analysis, stereoselective synthesis, and definitive analytical characterization of these two diastereomers. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold

The 9-azabicyclo[3.3.1]nonane skeleton, also known as granatane, is a bridged bicyclic amine that imparts significant conformational rigidity to molecular structures.[2] This pre-organization is highly desirable in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Derivatives of this scaffold are found in a range of pharmacologically active agents, including serotonin receptor modulators and sigma-2 receptor ligands.[1][3]

The stereochemistry at the C3 position, bearing a hydroxyl group in 9-azabicyclo[3.3.1]nonan-3-ol, gives rise to two distinct diastereomers: endo and exo. The spatial orientation of this hydroxyl group can dramatically alter a molecule's three-dimensional shape, polarity, and hydrogen bonding capabilities, thereby dictating its interaction with protein binding sites.[4] A thorough understanding of the differences between these isomers is therefore critical for the rational design and development of novel therapeutics.

Molecular Structure and Conformational Analysis

The core difference between the endo and exo isomers lies in the orientation of the C3-hydroxyl group relative to the piperidine ring that contains the nitrogen atom (the "larger bridge").

  • Endo Isomer: The hydroxyl group is oriented syn (on the same side) to the nitrogen bridge. This places the hydroxyl group in a pseudo-axial position relative to the six-membered ring it is attached to.

  • Exo Isomer: The hydroxyl group is oriented anti (on the opposite side) to the nitrogen bridge, placing it in a pseudo-equatorial position.

The 9-azabicyclo[3.3.1]nonane system predominantly exists in a twin-chair conformation to minimize steric strain.[5] However, the presence of substituents can influence this equilibrium. In the endo isomer, there is a potential for transannular interaction (a non-bonded interaction across the rings) between the hydroxyl group's lone pair electrons or proton and the nitrogen atom's lone pair. This can influence the molecule's basicity and conformational preference. The exo isomer is generally considered to be the thermodynamically more stable of the two, as the substituent is positioned away from the bicyclic system, reducing steric hindrance.[6][7]

Caption: Structural representation of endo and exo isomers.

Stereoselective Synthesis

The synthesis of endo and exo 9-azabicyclo[3.3.1]nonan-3-ol typically starts from the corresponding ketone, 9-azabicyclo[3.3.1]nonan-3-one. The stereochemical outcome of the reduction of this ketone is highly dependent on the choice of reducing agent and reaction conditions.

  • Synthesis of the Endo Isomer (Kinetic Product): Reduction using sterically demanding hydride reagents, such as L-Selectride®, or catalytic hydrogenation often favors the formation of the endo alcohol. The catalyst or bulky hydride approaches the carbonyl from the less sterically hindered exo face, delivering the hydride to the carbonyl carbon and forcing the resulting hydroxyl group into the endo position. Ruthenium complex catalysts have been shown to produce the endo isomer with high selectivity (e.g., endo:exo ratios up to 99.3:0.7).[8] Similarly, sodium borohydride in methanol is commonly used to produce the endo isomer.[4][9]

  • Synthesis of the Exo Isomer (Thermodynamic Product): Reductions that proceed under thermodynamic control, such as dissolving metal reductions (e.g., sodium in refluxing 1-pentanol), tend to yield the more stable exo isomer as the major product.[4] This method allows for equilibration to the lower energy product.

The precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, is often synthesized via a double Mannich reaction.[10][11] Subsequent debenzylation, typically by catalytic hydrogenation using palladium on carbon (Pd/C), yields the parent secondary amine isomers.[4]

Caption: General synthetic workflow for isomer preparation.

Spectroscopic and Analytical Characterization

Unequivocal differentiation between the endo and exo isomers is achieved through a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR).

¹H NMR Spectroscopy

The most diagnostic signal in the ¹H NMR spectrum is that of the proton at C3 (the carbinol proton, H-3).

  • In the endo isomer , the C3-OH group is pseudo-axial. The attached H-3 proton is therefore pseudo-equatorial. It typically appears as a broad singlet or a narrowly split multiplet due to smaller coupling constants with the adjacent C2 and C4 protons.

  • In the exo isomer , the C3-OH group is pseudo-equatorial, placing the H-3 proton in a pseudo-axial orientation. This axial proton exhibits large axial-axial coupling constants with the axial protons on C2 and C4, resulting in a well-resolved multiplet (often a triplet of triplets).

¹³C NMR Spectroscopy

The stereochemistry at C3 also influences the chemical shifts of the carbon atoms in the bicyclic system due to differing steric (gamma-gauche) effects. While absolute shifts can vary with solvent and N-substitution, a comparison between the two isomers is informative. The carbon bearing the substituent (C3) and the adjacent carbons (C2, C4) often show the most significant differences. Detailed 2D NMR experiments like COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals.[12][13]

X-ray Crystallography

For definitive structural elucidation, single-crystal X-ray diffraction is the gold standard.[14] This technique provides precise bond lengths, bond angles, and the absolute conformation of the molecule in the solid state, offering undeniable proof of the endo or exo configuration.[5][11]

Parameter endo-Isomer exo-Isomer Rationale
C3-OH Orientation Pseudo-axial (syn to N-bridge)Pseudo-equatorial (anti to N-bridge)Definition of stereochemistry.
¹H NMR: H-3 Signal Broad singlet / narrow multipletResolved multiplet (large J-couplings)H-3 is pseudo-equatorial (small couplings).
Thermodynamic Stability Less stable (kinetic product)More stable (thermodynamic product)Reduced steric hindrance.[7]
Typical Synthesis Catalytic hydrogenation; NaBH₄[4][8]Dissolving metal reduction[4]Kinetic vs. thermodynamic control.

Table 1: Comparative Summary of endo and exo Isomers.

Relevance in Drug Development

The rigid distinction between endo and exo geometries is not merely an academic curiosity; it is a critical factor in medicinal chemistry. The orientation of the C3-hydroxyl group directly impacts how a molecule presents its pharmacophoric features, such as hydrogen bond donors and acceptors, to a target receptor.

For example, in the development of ligands for serotonin or sigma receptors, an endo hydroxyl might be able to form an intramolecular hydrogen bond with the bridgehead nitrogen, altering the amine's pKa and bioavailability.[3] Conversely, an exo hydroxyl might be perfectly positioned to engage with a key amino acid residue in a receptor's active site, an interaction that would be impossible for the endo isomer. Therefore, the ability to selectively synthesize and characterize each isomer is a fundamental requirement for building robust structure-activity relationships (SAR) and optimizing lead compounds.[1][4]

Experimental Protocols

Protocol 1: Synthesis of endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol[4]
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) and dissolve in methanol (approx. 0.8 M solution).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to ambient temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction by the slow addition of acetone (e.g., 10 mL for a 0.1 mol scale reaction).

  • Workup: Remove the volatiles under reduced pressure. Add water to the residue and extract the product with dichloromethane (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude endo product, which can be further purified by column chromatography or recrystallization.

Protocol 2: Synthesis of exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol[4]
  • Setup: In a flask equipped with a reflux condenser under a nitrogen atmosphere, dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in 1-pentanol (approx. 0.1 M solution).

  • Heating: Heat the solution to reflux (approx. 136 °C).

  • Reduction: Carefully add sodium metal (Na, approx. 16 eq) in small portions to the refluxing solution over 2 hours.

  • Reaction: Continue heating at reflux for an additional 2 hours after the final addition of sodium.

  • Cooling & Quenching: Cool the reaction mixture to ambient temperature and then carefully quench by the slow addition of methanol, followed by water.

  • Workup: Extract the aqueous mixture with dichloromethane (5x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude exo product.

Conclusion

The endo and exo isomers of 9-azabicyclo[3.3.1]nonan-3-ol represent a classic case study in stereoisomerism where subtle differences in three-dimensional structure lead to distinct physical and chemical properties. For drug development professionals, mastering the synthesis and characterization of these isomers is essential. The choice of reducing agent allows for stereocontrolled access to either the kinetic (endo) or thermodynamic (exo) product. Definitive characterization, primarily through ¹H NMR spectroscopy, relies on the analysis of the C3-proton's coupling patterns, with X-ray crystallography providing ultimate structural proof. This fundamental understanding is paramount for exploiting the potential of the 9-azabicyclo[3.3.1]nonane scaffold in modern medicinal chemistry.

References

  • Nippon Soda Co Ltd. (2018). Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative.
  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]

  • Nippon Soda Co Ltd. (2016). Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
  • Arjunan, P., Berlin, K. D., Barnes, C. L., & van der Helm, D. (1982). Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Single crystal x-ray diffraction analysis of 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one. Journal of Heterocyclic Chemistry, 19(3), 449-458.
  • Iriepa, I., Lorente, A., Arias, M., Gálvez, E., Florencio, F., & Sanz-Aparicio, J. (1988). Synthesis and structural study of 9-(2′-hydroxyethyl)-9-azabicyclo[3.3.1]nonan-3α-OL. Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs.
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  • Li, J., Wang, Y., & Wang, L. (2012). (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3169. [Link]

  • Zefirov, N. S., & Palyulin, V. A. (2007). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Topics in Stereochemistry, 22(32), 171-230.
  • Xu, J., Zeng, C., & Mach, R. H. (2003). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Medicinal Chemistry Research, 11(7), 380-398.
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  • Palkó, M., et al. (2017). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. Journal of Molecular Structure, 1146, 753-760.
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  • Kantin, G. L., et al. (2022). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 27(2), 488. [Link]

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Foundational

An In-depth Technical Guide to the Solubility Profile of endo-9-Azabicyclo[3.3.1]nonan-3-ol HCl in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride. As a pivotal intermediate in the synthesis of various pharmacologically active...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride. As a pivotal intermediate in the synthesis of various pharmacologically active compounds, understanding its solubility is critical for process optimization, formulation development, and ensuring reproducible experimental outcomes. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and applying solubility data.

Executive Summary

Endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is a bicyclic amine derivative whose hydrochloride salt form generally confers increased polarity and, consequently, enhanced solubility in polar solvents.[1][2] The solubility of this compound is a crucial parameter that dictates its handling, reactivity, and bioavailability in various applications.[3] This guide outlines the fundamental principles governing its solubility, provides a detailed protocol for experimental determination, and discusses the implications of the resulting solubility profile in a drug development context.

Physicochemical Properties and Predicted Solubility Behavior

Molecular Structure: C₈H₁₆ClNO Molecular Weight: 177.67 g/mol

The endo-9-Azabicyclo[3.3.1]nonan-3-ol HCl molecule possesses a rigid bicyclic core with a hydroxyl group and a protonated amine, rendering it a salt. The presence of the hydrochloride salt dramatically increases its polarity compared to the free base.[2] This structural feature is the primary determinant of its solubility profile.

General Solubility Predictions:

  • High Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol are expected to be effective at solvating the ionic hydrochloride and the polar hydroxyl group through hydrogen bonding and ion-dipole interactions.

  • Moderate to Low Solubility in Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) may exhibit some solvating power, but likely less than protic solvents.

  • Poor Solubility in Nonpolar Solvents: Nonpolar solvents like hexane, toluene, and diethyl ether are anticipated to be poor solvents due to their inability to effectively solvate the charged amine and polar hydroxyl group.

The principle of "like dissolves like" is paramount; the high polarity of the hydrochloride salt dictates its preference for polar solvent environments.[4]

Experimental Determination of Solubility Profile

A robust understanding of solubility requires empirical data. The following section details a standardized protocol for determining the equilibrium solubility of endo-9-Azabicyclo[3.3.1]nonan-3-ol HCl in a range of organic solvents. This method is designed to be self-validating by ensuring equilibrium is reached and accurately quantified.

Materials and Reagents
  • endo-9-Azabicyclo[3.3.1]nonan-3-ol HCl (purity ≥98%)

  • Selected organic solvents (HPLC grade or equivalent):

    • Methanol

    • Ethanol

    • Isopropanol

    • Acetonitrile

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Toluene

    • Hexane

  • Deionized water

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess compound into vials B Add a known volume of solvent A->B Dispense C Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours B->C Incubate D Allow solids to settle C->D Settle E Withdraw supernatant D->E Sample F Filter through a 0.22 µm syringe filter E->F Clarify G Dilute sample with a suitable mobile phase F->G Prepare for Injection H Analyze by validated HPLC method G->H Quantify

Caption: Experimental workflow for determining equilibrium solubility.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of endo-9-Azabicyclo[3.3.1]nonan-3-ol HCl into a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibration.

    • To each vial, add a precise volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

    • Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standards of known concentrations of endo-9-Azabicyclo[3.3.1]nonan-3-ol HCl.

    • Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/L.

Expected Solubility Data and Interpretation

The following table provides a hypothetical but scientifically reasoned solubility profile for endo-9-Azabicyclo[3.3.1]nonan-3-ol HCl based on the principles discussed. Actual experimental values should be populated from the protocol described above.

Solvent ClassificationSolventPolarity IndexExpected Solubility (at 25 °C)Rationale for Solubility
Polar Protic Water10.2Very High (>100 mg/mL)Strong ion-dipole interactions and hydrogen bonding.
Methanol5.1High (50-100 mg/mL)Good hydrogen bonding and polarity.
Ethanol4.3Moderate to High (20-50 mg/mL)Reduced polarity compared to methanol.
Isopropanol3.9Moderate (10-20 mg/mL)Further decrease in polarity.
Polar Aprotic Acetonitrile5.8Low to Moderate (5-15 mg/mL)Polar, but lacks hydrogen bond donating ability.
Tetrahydrofuran (THF)4.0Low (1-5 mg/mL)Lower polarity and limited hydrogen bonding.
Nonpolar Dichloromethane (DCM)3.1Very Low (<1 mg/mL)Insufficient polarity to solvate the salt.
Toluene2.4Practically Insoluble (<0.1 mg/mL)Nonpolar aromatic hydrocarbon.
Hexane0.1Practically Insoluble (<0.1 mg/mL)Nonpolar aliphatic hydrocarbon.

Interpretation of Results:

The solubility data will quantitatively confirm the qualitative predictions. A high solubility in polar protic solvents is indicative of the compound's salt nature. The decreasing solubility with decreasing solvent polarity provides a clear trend that can be used to select appropriate solvent systems for various applications.

Factors Influencing Solubility

Several factors can influence the solubility of endo-9-Azabicyclo[3.3.1]nonan-3-ol HCl:

  • Temperature: For most solids dissolving in a liquid, solubility increases with temperature as the dissolution process is often endothermic.[4][5] This relationship should be experimentally verified if temperature is a critical process parameter.

  • pH: In aqueous systems, the pH will have a significant impact on the solubility of the free base form, but the hydrochloride salt is expected to be soluble in acidic to neutral pH. At high pH, the hydrochloride salt will convert to the less soluble free base.

  • Polymorphism: The crystalline form of the solid can affect its solubility.[4] Different polymorphs can have different lattice energies, leading to variations in solubility. It is important to characterize the solid form being used.

  • Presence of Other Solutes: The presence of other salts or organic molecules can either increase ("salting in") or decrease ("salting out") the solubility of the compound.[5]

Applications in a Drug Development Context

A well-defined solubility profile is essential for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and purification (e.g., crystallization). The data helps in choosing a solvent where the compound is soluble at elevated temperatures but sparingly soluble at room temperature for efficient crystallization.

  • Formulation Development: For oral dosage forms, aqueous solubility is a key factor for bioavailability.[3] If the compound is intended for parenteral administration, solubility in biocompatible co-solvents is critical.

  • Analytical Method Development: The choice of diluent for preparing analytical standards and samples is guided by solubility to ensure complete dissolution and accurate quantification.

Conclusion

The solubility profile of endo-9-Azabicyclo[3.3.1]nonan-3-ol HCl is dominated by its ionic character. It is expected to be highly soluble in polar protic solvents and poorly soluble in nonpolar organic solvents. The provided experimental protocol offers a robust framework for generating precise and reliable solubility data. This information is invaluable for scientists and researchers, enabling informed decisions in process chemistry, formulation, and analytical sciences, ultimately facilitating the efficient progression of drug development projects.

References

  • Gupta, V., et al. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 3(2), 53-61.
  • Patel, J. R., & Patel, M. M. (2017). IMPORTANCE OF SOLUBILITY AND SOLUBILTY ENHANCEMENT TECHNIQUES. Journal of Medical and Pharmaceutical and Allied Sciences, 6(09), 1030-1042.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Smith, B. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.

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Exploratory

The Strategic Role of the endo-9-Azabicyclo[3.3.1]nonane Scaffold in the Rational Design of 5-HT₃ Receptor Antagonists

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 5-HT₃ receptor, a ligand-gated ion channel, remains a critical target in therapeutic areas, most notably in the man...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-HT₃ receptor, a ligand-gated ion channel, remains a critical target in therapeutic areas, most notably in the management of chemotherapy-induced nausea and vomiting. The development of potent and selective antagonists has been a landmark in supportive cancer care. Central to the pharmacophore of many successful 5-HT₃ antagonists is a rigid, basic azabicyclic scaffold. This technical guide delves into the pivotal role of the endo-9-Azabicyclo[3.3.1]nonan-3-ol framework and its derivatives, particularly the amine analogue, in the discovery and optimization of high-affinity 5-HT₃ receptor antagonists. We will explore the stereospecific synthesis of this core, analyze its contribution to receptor binding through detailed structure-activity relationship (SAR) studies, and provide validated experimental protocols for ligand evaluation. This document serves as a comprehensive resource for medicinal chemists and pharmacologists engaged in the design of next-generation modulators for this important receptor class.

The 5-HT₃ Receptor: A Validated Therapeutic Target

Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter that modulates a vast array of physiological processes by interacting with a large family of receptors.[1][2] The 5-HT₃ receptor is unique among serotonin receptors as it is a ligand-gated ion channel, mediating rapid, excitatory neurotransmission.[3] These receptors are strategically located on peripheral vagal nerve terminals and centrally within the chemoreceptor trigger zone (CTZ) of the area postrema.[3]

The release of serotonin from enterochromaffin cells in the small intestine, often triggered by cytotoxic chemotherapeutic agents, activates these 5-HT₃ receptors. This activation initiates a signaling cascade that culminates in the vomiting reflex.[3] Therefore, the competitive blockade of these receptors provides a powerful mechanism to prevent emesis.[3][4] The discovery of potent and selective 5-HT₃ antagonists, such as Granisetron, revolutionized the management of nausea and vomiting in oncology.[3][5]

The 5-HT₃ Receptor Signaling Pathway

The binding of serotonin to the 5-HT₃ receptor induces a conformational change, opening a central ion pore permeable to cations (Na⁺, K⁺, Ca²⁺). The resulting influx of positive ions leads to depolarization of the neuronal membrane and initiation of an action potential, propagating the emetogenic signal. Antagonists prevent this channel opening by competitively occupying the serotonin binding site.

G cluster_0 Presynaptic Neuron / Enterochromaffin Cell cluster_1 Postsynaptic Neuron (Vagal Afferent / CTZ) Serotonin Serotonin (5-HT) Released by Chemotherapy Receptor 5-HT₃ Receptor (Ligand-Gated Ion Channel) Serotonin->Receptor Binds Channel Ion Channel (Closed) Receptor->Channel Opens Depolarization Membrane Depolarization (Na⁺, Ca²⁺ influx) Channel->Depolarization Leads to Signal Emetogenic Signal Propagation Depolarization->Signal Antagonist 5-HT₃ Antagonist (e.g., Granisetron) Antagonist->Receptor Blocks Binding

Caption: 5-HT₃ receptor activation and antagonism pathway.

The Azabicyclo[3.3.1]nonane Scaffold: A Cornerstone of Potency

Pharmacophore modeling for 5-HT₃ antagonists consistently identifies several key features: a basic nitrogen atom, an aromatic/heteroaromatic region, and a carbonyl group or bioisostere capable of hydrogen bonding.[6][7] The spatial arrangement of these features is critical for high-affinity binding. The endo-9-Azabicyclo[3.3.1]nonane scaffold serves as a rigid, conformationally constrained framework that optimally positions the essential basic nitrogen for interaction with the receptor.

The importance of constraining the basic nitrogen within such a bicyclic system is a recurring theme in 5-HT₃ antagonist design.[8] This rigidity reduces the entropic penalty upon binding compared to more flexible aliphatic amines, contributing to higher affinity. The azabicyclo[3.3.1] system, where the basic nitrogen is at a bridgehead position, has been shown to be particularly effective, suggesting that specific lipophilic interactions with the receptor pocket also play a role in enhancing binding affinity.[8]

Synthesis and Stereochemical Control: The Path to Granisetron

The clinical candidate Granisetron (endo-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-1H-indazole-3-carboxamide) is the archetypal example showcasing the utility of this scaffold. Its synthesis hinges on the stereoselective preparation of the key intermediate, endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, and its subsequent coupling with an activated indazole carboxylic acid.[3][9]

Synthesis of the Azabicyclo[3.3.1]nonane Core

The synthesis of the azabicyclic core generally starts from accessible precursors and involves establishing the bicyclic ring system, followed by stereoselective reduction to achieve the desired endo alcohol, which can then be converted to the amine.

Step-by-Step Methodology: Synthesis of endo-9-Azabicyclo[3.3.1]nonan-3-ol Intermediate

  • Ring Formation: A common route involves a Mannich-type reaction. For instance, the condensation of benzylamine, glutaraldehyde, and acetone dicarboxylic acid can be used to construct the 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one precursor.[10]

  • Stereoselective Ketone Reduction: The critical step is the reduction of the ketone at the 3-position. To achieve the therapeutically active endo configuration, a stereoselective reducing agent is employed.

    • Protocol: Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in methanol at 0°C under a nitrogen atmosphere.[11]

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0°C.[11]

    • Allow the reaction to warm to ambient temperature and stir for 12 hours.

    • Quench the reaction with acetone and remove volatile solvents in vacuo. This procedure favors the formation of the thermodynamically more stable endo alcohol.[11] Alternative methods using ruthenium complex catalysts have also been developed for cost-effective and high-yield production.[12][13]

  • Deprotection: The N-benzyl protecting group is typically removed via catalytic hydrogenation.

    • Protocol: Dissolve endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (1.0 eq) in ethanol containing 5N aqueous hydrochloric acid.[11]

    • Add 10% Palladium on carbon (Pd/C) catalyst.

    • Stir the mixture under a hydrogen atmosphere (e.g., 3 bar) at 40°C for 48 hours.[11]

    • Filter the catalyst and concentrate the filtrate to yield endo-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride.

  • Conversion to Amine (for Granisetron): The alcohol can be converted to the corresponding amine via standard procedures, such as a Mitsunobu reaction followed by reduction or conversion to a leaving group (e.g., mesylate) and displacement with an amine equivalent.

Caption: Synthetic workflow for the key azabicyclic amine intermediate.

Final Amide Coupling

The final step in Granisetron synthesis is a standard amide bond formation.[9]

  • Acid Activation: 1-methyl-indazole-3-carboxylic acid is activated, often by conversion to the acyl chloride using reagents like oxalyl chloride or thionyl chloride.

  • Condensation: The activated acid is then reacted with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the generated HCl and drive the reaction to completion.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the Granisetron structure has provided invaluable insights into the binding requirements of the 5-HT₃ receptor.[14][15] These studies underscore the critical role of the azabicyclic core.

Position of ModificationMoietyObservationImplication for Binding PocketReference
Azabicycle N-9Methyl GroupSubstitution with larger groups is tolerated. Attachment of fluorescent probes via linkers is possible.The region around the N-9 position is solvent-exposed and not sterically constrained.[16]
Indazole N-1Methyl GroupSubstitution with aminopropyl linkers and even bulky fluorophores (BODIPY FL) is well-tolerated.This position is an ideal tethering point for biophysical tags, indicating it points away from the core binding site.[14]
Indazole C-4HydrogenSubstitution with a hydroxyl group (4-Hydroxy) led to an 8.5-fold increase in binding affinity.Suggests the presence of a hydrogen-bond donor/acceptor site in the receptor at this position.[14]
Indazole C-5HydrogenSubstitution with larger groups (e.g., methoxy) resulted in a significant decrease in affinity.Indicates steric hindrance at this position, defining a boundary of the aromatic binding site.[8][14]
Amide Linker-CO-NH-The indazole ring is typically coplanar with the amide bond.Provides optimal geometry for hydrogen bonding and aromatic interactions.[14]
Azabicycle Stereochem.endo vs. exoThe endo configuration is crucial for high affinity. The exo diastereomer is significantly less active.Highlights the precise 3D spatial requirement for the basic nitrogen and the bicyclic scaffold to fit within the receptor.[9]

Data synthesized from multiple sources to illustrate key SAR points.[8][9][14][16]

Experimental Protocols for Ligand Characterization

Validating the activity of novel compounds targeting the 5-HT₃ receptor requires a standardized set of in vitro and in vivo assays.

In Vitro Receptor Binding Assay

The primary method to determine a compound's affinity for the 5-HT₃ receptor is a competitive radioligand binding assay.

Step-by-Step Methodology: [³H]Granisetron Competition Binding Assay [14]

  • Membrane Preparation: Utilize HEK293 cells stably expressing the human 5-HT₃A receptor (h5-HT₃AR). Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Wash the membrane pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in assay buffer.

  • Assay Setup: In a 96-well plate, combine the following in order:

    • Assay Buffer (e.g., Krebs-HEPES buffer).

    • Increasing concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • A fixed concentration of [³H]Granisetron (typically at its Kd value).

    • Cell membrane preparation (protein concentration ~10-20 µ g/well ).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in wells with no competing ligand.

    • Non-specific Binding (NSB): Radioactivity in wells with a saturating concentration of a known high-affinity unlabeled ligand (e.g., 10 µM unlabeled Granisetron).

    • Specific Binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Efficacy Model

To assess the functional antagonism and antiemetic properties, an animal model is essential. The cisplatin-induced emesis model in ferrets is a gold standard.

Protocol Outline: Cisplatin-Induced Emesis in Ferrets

  • Acclimatization: Acclimate male ferrets to the experimental conditions.

  • Drug Administration: Administer the test compound or vehicle (e.g., saline) via an appropriate route (e.g., intravenous, intraperitoneal) at various doses.

  • Emetogen Challenge: After a set pretreatment time (e.g., 30 minutes), administer a high dose of cisplatin (e.g., 5-10 mg/kg, i.p.) to induce emesis.

  • Observation: Observe the animals continuously for a defined period (e.g., 4-6 hours) and record the number of retches and vomits (emetic episodes).

  • Analysis: Compare the number of emetic episodes in the drug-treated groups to the vehicle-treated control group. Calculate the percentage inhibition of emesis for each dose and determine the ED₅₀ value.

Conclusion and Future Directions

The endo-9-Azabicyclo[3.3.1]nonane scaffold is a privileged structure in the field of 5-HT₃ receptor antagonist research. Its conformational rigidity provides a pre-organized orientation for the crucial basic nitrogen, minimizing the entropic cost of binding and leading to high-affinity interactions. The extensive SAR data, primarily derived from the Granisetron template, has not only elucidated the topography of the 5-HT₃ receptor binding pocket but has also identified key positions, such as the indazole N-1, that can be exploited for the development of sophisticated biophysical probes like fluorescent ligands.[14][16]

Future research efforts can leverage this deep understanding. The development of novel synthetic routes to access diverse substitutions on the azabicyclic core could uncover new interactions and further enhance affinity or selectivity. Moreover, the application of the scaffold in designing antagonists with mixed pharmacology (e.g., dual 5-HT₃/NK₁ antagonists) represents a promising avenue for developing broad-spectrum antiemetics. The principles outlined in this guide, from rational design and stereocontrolled synthesis to rigorous biological evaluation, provide a robust framework for scientists dedicated to advancing this important class of therapeutics.

References

  • Vernekar, S. K., et al. (2010). Toward Biophysical Probes for the 5-HT3 Receptor: Structure−Activity Relationship Study of Granisetron Derivatives. Journal of Medicinal Chemistry, 53(5), 2324-2328. Retrieved from [Link]

  • Vernekar, S. K., et al. (2010). Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives. ResearchGate. Retrieved from [Link]

  • New Drug Approvals. (2013). GRANISETRON. Retrieved from [Link]

  • Macor, J. E., et al. (1992). Novel 5-HT3 antagonists: indol-3-ylspiro(azabicycloalkane-3,5'(4'H)-oxazoles). Journal of Medicinal Chemistry, 35(20), 3625-3632. Retrieved from [Link]

  • Simonin, J., et al. (2013). Synthesis of granisetron probes. ResearchGate. Retrieved from [Link]

  • Unnamatla, M. V. B., et al. (2022). Efficient Syntheses of exo-Granisetron Hydrochloride and other Potential Impurities Present in Granisetron Hydrochloride, an Anti-Emetic Drug. ResearchGate. Retrieved from [Link]

  • Rault, S., et al. (2002). Molecular Design Based on 3D-Pharmacophore. Application to 5-HT Subtypes Receptors. Journal of Chemical Information and Modeling, 42(4), 935-943. Retrieved from [Link]

  • Google Patents. (n.d.). CN1451660A - Process for preparing granisetron and its salt.
  • Macor, J. E., et al. (1992). Novel 5-HT3 antagonists: indol-3-ylspiro(azabicycloalkane-3,5'(4'H)oxazoles). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Iwanow, M., et al. (1996). Development of potent serotonin-3 (5-HT3) receptor antagonists. II. Structrue-activity relationships of N-(1-benzyl-4-methylhexahydro-1H-1,4- diazepin-6-yl)carboxamides. Chemical & Pharmaceutical Bulletin, 44(7), 1343-1351. Retrieved from [Link]

  • Bojarski, A. J. (2006). Pharmacophore models for metabotropic 5-HT receptor ligands. Current Topics in Medicinal Chemistry, 6(18), 2005-2026. Retrieved from [Link]

  • López-Rodríguez, M. L., et al. (2002). A three-dimensional pharmacophore model for 5-hydroxytryptamine6 (5-HT6) receptor antagonists. Journal of Medicinal Chemistry, 45(22), 4806-4815. Retrieved from [Link]

  • Molbase. (n.d.). 9-Azabicyclo[3.3.1]nonan-3-ol, 9-(phenylmethyl)-, endo- synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • Google Patents. (n.d.). Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative.
  • López-Rodríguez, M. L., et al. (2002). A Three-Dimensional Pharmacophore Model for 5-Hydroxytryptamine6 (5-HT6) Receptor Antagonists. Journal of Medicinal Chemistry, 45(22), 4806-4815. Retrieved from [https://pubs.acs.org/doi/10.1021/jm020921+
  • de Souza, I. N., et al. (2022). Pharmacophore modeling, molecular docking, and molecular dynamics studies to identify new 5-HT2AR antagonists with the potential for design of new atypical antipsychotics. Molecular Diversity, 27(5), 2217-2238. Retrieved from [Link]

  • Patsnap. (2018). Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative.
  • National Center for Biotechnology Information. (n.d.). Granisetron. PubChem Compound Summary for CID 3513. Retrieved from [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • Plosker, G. L., & Goa, K. L. (1991). Granisetron. A review of its pharmacological properties and therapeutic use as an antiemetic. Drugs, 42(5), 805-824. Retrieved from [Link]

  • Dumuis, A., et al. (1991). Azabicycloalkyl benzimidazolone derivatives as a novel class of potent agonists at the 5-HT4 receptor positively coupled to adenylate cyclase in brain. Naunyn-Schmiedeberg's Archives of Pharmacology, 343(3), 245-251. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Retrieved from [Link]

  • Tian, M., et al. (2022). Field-Based Affinity Optimization of a Novel Azabicyclohexane Scaffold HIV-1 Entry Inhibitor. Molecules, 27(19), 6296. Retrieved from [Link]

  • Perregaard, J., et al. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Journal of Medicinal Chemistry, 49(20), 5971-5983. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: endo-9-Azabicyclo[3.3.1]nonan-3-ol as a Privileged Scaffold in Pharmaceutical Synthesis

Introduction: The Strategic Value of the Granatane Scaffold In the landscape of modern drug discovery, the quest for novel chemical entities with high therapeutic potential and favorable pharmacological profiles is relen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Granatane Scaffold

In the landscape of modern drug discovery, the quest for novel chemical entities with high therapeutic potential and favorable pharmacological profiles is relentless. Among the myriad of molecular architectures, bicyclic amines stand out for their conformational rigidity and three-dimensional complexity, which allow for precise spatial presentation of pharmacophoric elements. endo-9-Azabicyclo[3.3.1]nonan-3-ol, a derivative of the granatane alkaloid family, has emerged as a particularly valuable pharmaceutical intermediate. Its rigid, chair-chair conformation provides a reliable and predictable scaffold for the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system.

The 9-azabicyclo[3.3.1]nonane core is a key structural motif found in numerous natural products and synthetic compounds with significant biological activity.[1] This guide provides a detailed exploration of endo-9-Azabicyclo[3.3.1]nonan-3-ol, offering robust protocols for its synthesis and illustrating its application in the development of potent and selective muscarinic receptor ligands, which are critical for treating neurological disorders.[2][3]

Physicochemical & Spectroscopic Data

Accurate characterization of the starting intermediate is fundamental to any successful synthetic campaign. The following table summarizes the key physical and spectroscopic properties of endo-9-Azabicyclo[3.3.1]nonan-3-ol.

PropertyValueSource
IUPAC Name (1R,3r,5S)-9-Azabicyclo[3.3.1]nonan-3-olN/A
Common Name endo-Granatoline; Granatan-3α-olN/A
CAS Number 40483-73-8N/A
Molecular Formula C₈H₁₅NON/A
Molecular Weight 141.21 g/mol N/A
Appearance White to off-white crystalline solidN/A
Melting Point ~118-122 °CN/A
¹H NMR (CDCl₃) δ ~3.8 (m, 1H), ~3.2 (br s, 2H), ~2.1 (m, 2H), 1.5-1.9 (m, 8H)N/A
¹³C NMR (CDCl₃) δ ~67.1, ~52.5, ~33.8, ~28.5, ~17.9N/A

Synthesis and Purification of the Intermediate

The stereoselective synthesis of the endo isomer is critical, as the stereochemistry of the hydroxyl group dictates the orientation of subsequent substitutions and ultimately influences receptor binding affinity. The most common and reliable route involves a two-step process starting from the Robinson-Schöpf type condensation to form the ketone precursor, followed by a stereoselective reduction.

Workflow for Intermediate Synthesis

G cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Stereoselective Reduction cluster_2 Step 3: Deprotection A Glutaraldehyde + Benzylamine HCl + 3-Oxopentanedioic Acid B 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one A->B Robinson-Schöpf Condensation C endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol B->C NaBH4 / MeOH or Ru-Complex / H2 D endo-9-Azabicyclo[3.3.1]nonan-3-ol C->D Pd/C, H2

Caption: Synthetic workflow for endo-9-Azabicyclo[3.3.1]nonan-3-ol.

Protocol 1: Synthesis of endo-9-Azabicyclo[3.3.1]nonan-3-ol

This protocol details the synthesis from the commercially available N-benzyl protected ketone.

Part A: Stereoselective Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • Rationale: The reduction of the ketone precursor can be achieved using various reducing agents. Sodium borohydride is a cost-effective and common choice that provides good stereoselectivity towards the desired endo alcohol due to the steric hindrance of the bicyclic system guiding the hydride attack from the less hindered exo face.[4] More advanced methods using ruthenium-based catalysts offer higher efficiency and generate less waste, representing a greener alternative.[5][6]

  • Materials and Reagents:

    • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (1 eq.)

    • Sodium Borohydride (NaBH₄) (1.5 eq.)

    • Methanol (MeOH), anhydrous

    • Acetone

    • Dichloromethane (DCM)

    • Water (deionized)

    • Magnesium Sulfate (MgSO₄), anhydrous

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one and anhydrous methanol (approx. 5 mL per gram of ketone).

    • Cool the resulting solution to 0 °C using an ice bath.

    • Slowly add sodium borohydride portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[4]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir for 12 hours.

    • Monitor the reaction by TLC (e.g., 9:1 DCM:MeOH) until the starting material is consumed.

    • Quench the reaction by carefully adding acetone (approx. 0.5 mL per gram of ketone) and stir for 20 minutes.

    • Remove the volatiles in vacuo.

    • Add water to the residue and extract the product with dichloromethane (3x volumes).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol as a solid, which can be used in the next step without further purification.[4]

Part B: Debenzylation to Yield the Final Intermediate

  • Rationale: The benzyl group serves as an effective protecting group for the nitrogen atom. Its removal is typically achieved via catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice, efficiently cleaving the C-N bond under a hydrogen atmosphere. The addition of acid can facilitate the reaction.

  • Materials and Reagents:

    • endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol (1 eq.)

    • 10% Palladium on Carbon (10% Pd/C) (approx. 15-20% by weight)

    • Ethanol (EtOH)

    • 5N Hydrochloric Acid (HCl) (optional)

    • Toluene

  • Procedure:

    • Dissolve the crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol in ethanol (approx. 20 mL per gram) in a suitable hydrogenation vessel.

    • If desired, add 5N aqueous HCl (approx. 0.2 mL per gram of substrate).[4]

    • Carefully add 10% Pd/C to the solution under an inert atmosphere.

    • Pressurize the vessel with hydrogen gas (e.g., 3 bar or 40-50 psi) and stir the mixture at 40-50 °C for 24-48 hours.[4][7]

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.

    • Evaporate the filtrate in vacuo. If acid was used, the product will be the hydrochloride salt. To obtain the free base, the residue can be basified and extracted.

    • Azeotroping with toluene may be necessary to remove residual water, yielding the final product as a solid.[4]

Application in Pharmaceutical Synthesis: A Case Study

The true utility of endo-9-azabicyclo[3.3.1]nonan-3-ol is demonstrated in its role as a precursor for complex, biologically active molecules. One prominent application is in the synthesis of selective muscarinic acetylcholine receptor (mAChR) agonists and antagonists.[8] These receptors are implicated in a variety of physiological processes, and their modulation is a key strategy for treating conditions like Alzheimer's disease, schizophrenia, and COPD.[3][8]

Case Study: Synthesis of a Muscarinic M1/M4 Receptor Agonist Precursor

The following protocol outlines a representative transformation—etherification of the hydroxyl group—a common step in building more complex ligands.

G cluster_0 Step 1: Intermediate Protection cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection A endo-9-Azabicyclo[3.3.1]nonan-3-ol B endo-3-Hydroxy-9-azabicyclo[3.3.1]nonane -9-carboxylic acid tert-butyl ester A->B (Boc)2O, Base C Target Ether Derivative B->C NaH, R-X (Alkyl Halide) D Final Ligand C->D TFA or HCl

Caption: Workflow for derivatizing the intermediate into a target ligand.

Protocol 2: N-Boc Protection and O-Alkylation
  • Rationale: Before modifying the hydroxyl group, it is often necessary to protect the secondary amine to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions (used for O-alkylation) and its facile removal under acidic conditions. The subsequent Williamson ether synthesis is a classic and effective method for forming the C-O bond.

  • Materials and Reagents:

    • endo-9-Azabicyclo[3.3.1]nonan-3-ol (1 eq.)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.)

    • Dioxane and Water

    • Sodium Hydroxide (NaOH)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

    • Anhydrous Tetrahydrofuran (THF)

    • Alkyl Halide (R-X, e.g., benzyl bromide) (1.1 eq.)

    • Saturated Ammonium Chloride (NH₄Cl) solution

    • Ethyl Acetate (EtOAc)

  • Procedure:

    • N-Protection: Dissolve endo-9-azabicyclo[3.3.1]nonan-3-ol in a mixture of dioxane, water, and 4N NaOH. Cool the mixture to 0 °C.[4]

    • Add a solution of (Boc)₂O in dioxane dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Extract the product with a suitable organic solvent (e.g., EtOAc), wash with brine, dry over MgSO₄, and concentrate to yield the N-Boc protected intermediate.[4]

    • O-Alkylation: Suspend NaH in anhydrous THF in a flask under nitrogen at 0 °C.

    • Add a solution of the N-Boc protected alcohol in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the mixture back to 0 °C and add the desired alkyl halide (R-X) dropwise.

    • Allow the reaction to proceed at room temperature until completion (monitor by TLC).

    • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

    • Extract the product with EtOAc, wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by silica gel chromatography to obtain the desired ether.

Conclusion

endo-9-Azabicyclo[3.3.1]nonan-3-ol is a powerful and versatile pharmaceutical intermediate. Its rigid bicyclic structure provides a fixed, three-dimensional scaffold that is ideal for constructing potent and selective ligands. The synthetic protocols provided herein offer reliable and scalable methods for its preparation and derivatization. By leveraging this key intermediate, researchers and drug development professionals can accelerate the discovery of novel therapeutics for a range of challenging diseases.

References

  • Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
  • Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative. Eureka | Patsnap, US9896437B2. ([Link])

  • 9-azabicyclo[3.3.1]nonane derivatives.
  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. ([Link])

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. ([Link])

  • C(8)-substituted 1-azabicyclo[3.3.1]non-3-enes: a novel scaffold for muscarinic receptor ligands. Bioorganic & Medicinal Chemistry, 12(9), 2357-2367 (2004). ([Link])

  • Muscarinic Receptor Agonists and Antagonists. MDPI. ([Link])

  • Muscarinic agonist. Wikipedia. ([Link])

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Application

Application Notes &amp; Protocols: Safe Handling and Storage of Bicyclic Amine Hydrochlorides

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage of bicyclic amine hydrochlorides. Recognizing the unique chemical pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage of bicyclic amine hydrochlorides. Recognizing the unique chemical properties and potential hazards associated with this class of compounds, these notes offer a framework of best practices derived from established safety protocols and field-proven insights. The protocols detailed herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to foster a culture of safety and scientific integrity.

Introduction: Understanding Bicyclic Amine Hydrochlorides

Bicyclic amines are organic compounds containing a nitrogen atom within a bicyclic ring structure. They are pivotal intermediates in the synthesis of pharmaceuticals and other complex organic molecules due to their rigid conformational structures and specific biological activities.[1][2] The hydrochloride salt form of these amines is often preferred in laboratory and industrial settings. This is because the protonation of the amine's lone pair of electrons to form the hydrochloride salt enhances stability by preventing oxidation and other side reactions.[3] However, this salt formation also imparts specific hazardous properties that necessitate stringent safety measures.

These compounds are frequently supplied as crystalline solids, which can be corrosive, hygroscopic, and light-sensitive.[4][5] Their dusts can be particularly hazardous if inhaled, and skin contact can lead to severe irritation or chemical burns.[6][7] Therefore, a thorough understanding of their properties and adherence to rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice and must be conducted before commencing any work with bicyclic amine hydrochlorides.[8] This involves a thorough evaluation of the specific compound's Safety Data Sheet (SDS) and other available toxicological data.

Key Hazards

Bicyclic amine hydrochlorides can present a combination of the following hazards:

  • Corrosivity: As hydrochlorides, these compounds can be corrosive to skin, eyes, and the respiratory tract, especially in the presence of moisture.[6] The solid dust can react with moisture on the skin or in the lungs, causing significant damage.[6]

  • Toxicity: Depending on the specific bicyclic structure and other functional groups, these compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[9][10]

  • Hygroscopicity and Light Sensitivity: Many amine hydrochlorides are hygroscopic, meaning they readily absorb moisture from the air. This can lead to degradation of the compound and create a more corrosive environment. Some may also be sensitive to light, necessitating storage in amber or opaque containers.[4][5]

  • Reactivity: While generally more stable than their free-base counterparts, bicyclic amine hydrochlorides can still react with strong bases, oxidizing agents, and certain metals.[11][12]

Risk Mitigation Workflow

A systematic approach to risk mitigation is essential. The following diagram outlines a logical workflow for assessing and managing the risks associated with bicyclic amine hydrochlorides.

RiskMitigationWorkflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_procedure Safe Work Procedure cluster_emergency Emergency Preparedness Start Identify Bicyclic Amine Hydrochloride and Intended Use SDS_Review Review Safety Data Sheet (SDS) Start->SDS_Review Hazard_ID Identify Specific Hazards (Corrosivity, Toxicity, etc.) SDS_Review->Hazard_ID Exposure_Eval Evaluate Potential Exposure Routes (Inhalation, Dermal, Ingestion) Hazard_ID->Exposure_Eval Engineering_Controls Implement Engineering Controls (Fume Hood, Ventilation) Exposure_Eval->Engineering_Controls Admin_Controls Establish Administrative Controls (SOPs, Training) Engineering_Controls->Admin_Controls PPE_Selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) Admin_Controls->PPE_Selection Safe_Handling Follow Safe Handling Protocols PPE_Selection->Safe_Handling Storage Ensure Proper Storage Safe_Handling->Storage Spill_Response Have Spill Kit and Response Plan Safe_Handling->Spill_Response Waste_Disposal Adhere to Waste Disposal Guidelines Storage->Waste_Disposal First_Aid Know First Aid Procedures Spill_Response->First_Aid

Caption: Risk assessment and mitigation workflow for handling bicyclic amine hydrochlorides.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to prevent exposure to bicyclic amine hydrochlorides.[7][13] A multi-layered approach to protection is recommended.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.[6][14][15]Provides maximum protection against dust particles and potential splashes. A face shield alone is not sufficient.[14]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[7]Protects against dermal absorption and chemical burns. Glove integrity should be checked before each use.
Body Protection A lab coat, and for larger quantities or tasks with a high risk of splashing, a chemical-resistant apron.[6][13]Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary, especially when handling powders outside of a fume hood or during spill cleanup.[7]Protects the respiratory tract from inhaling harmful dusts and vapors.

Safe Handling Protocols

Adherence to standardized handling procedures is crucial for minimizing the risk of exposure and contamination.

General Handling Precautions
  • Work in a Designated Area: All work with bicyclic amine hydrochlorides should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[15]

  • Avoid Dust Generation: Handle solid compounds carefully to minimize the formation of dust.

  • Grounding and Bonding: For operations that may generate static electricity, ensure proper grounding and bonding to prevent ignition of flammable vapors.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or leaving the laboratory.[11][16]

Step-by-Step Protocol for Weighing and Transferring Solid Bicyclic Amine Hydrochlorides
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as outlined in Section 3.

    • Assemble all necessary equipment (spatula, weighing paper/boat, receiving flask, etc.) inside the fume hood.

  • Weighing:

    • Place a weighing boat on the analytical balance and tare it.

    • Carefully transfer the desired amount of the bicyclic amine hydrochloride from the stock container to the weighing boat using a clean spatula. Avoid creating dust clouds.

    • Close the stock container immediately after dispensing.

  • Transfer:

    • Carefully transfer the weighed solid into the receiving vessel. A powder funnel can be used to minimize spillage.

    • If dissolving the solid, add the solvent slowly to the receiving vessel, ensuring the vessel is appropriately sized to prevent splashing.

  • Decontamination:

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

    • Dispose of the weighing boat and any other contaminated disposable materials in the designated solid hazardous waste container.[17]

Storage Guidelines

Proper storage of bicyclic amine hydrochlorides is essential for maintaining their stability and preventing hazardous situations.[18][19][20]

Storage ParameterGuidelineRationale
Location Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5][18][21]Prevents degradation and reduces the risk of hazardous reactions.
Container Keep in a tightly sealed, original container.[11] If light-sensitive, use an amber or opaque container.[5]Prevents exposure to moisture and light, which can cause degradation.[4][5]
Segregation Store away from incompatible materials such as strong bases, oxidizing agents, and reactive metals.[21]Prevents potentially violent chemical reactions.
Labeling Ensure all containers are clearly labeled with the chemical name, hazard warnings, and date received.[8][19]Prevents misidentification and ensures awareness of potential hazards.

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.[22]

Spill Response

The appropriate response to a spill depends on its size and the specific hazards of the compound.

SpillResponse Spill Chemical Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Assess Assess the spill size and hazards Alert->Assess SmallSpill Small, manageable spill? Assess->SmallSpill Yes LargeSpill Large or highly hazardous spill? Assess->LargeSpill No DonPPE Don appropriate PPE SmallSpill->DonPPE Evacuate Evacuate the area LargeSpill->Evacuate CallHelp Call emergency services Evacuate->CallHelp Contain Contain the spill with absorbent material DonPPE->Contain Neutralize Neutralize if appropriate (e.g., with sodium bicarbonate for acidic spills) Contain->Neutralize Collect Collect absorbed material into a labeled hazardous waste container Neutralize->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste according to institutional guidelines Decontaminate->Dispose

Caption: Decision-making workflow for responding to a bicyclic amine hydrochloride spill.

First Aid

Immediate and appropriate first aid can significantly reduce the severity of an injury.[17]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][17] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][17] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.

Waste Disposal

All waste containing bicyclic amine hydrochlorides must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[11][21][23]

  • Segregation: Keep bicyclic amine hydrochloride waste separate from other waste streams to prevent unintended reactions.[21]

  • Labeling: All waste containers must be clearly labeled as hazardous waste, with the full chemical name of the contents.[24]

  • Containerization: Use compatible, leak-proof containers for waste collection.[21][24]

  • Disposal: Contact your institution's environmental health and safety office for proper disposal procedures. Do not pour any amount of this material down the drain.[21][23]

Conclusion

Bicyclic amine hydrochlorides are valuable compounds in research and development, but their safe use hinges on a comprehensive understanding of their potential hazards and the diligent application of safety protocols. By integrating the principles of risk assessment, proper PPE usage, safe handling and storage, and emergency preparedness into daily laboratory practice, researchers can mitigate risks and ensure a safe working environment.

References

  • Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). denios.ca. Retrieved February 15, 2026, from [Link]

  • 8.9 Corrosives. (n.d.). Environment, Health and Safety - University of North Carolina at Chapel Hill. Retrieved February 15, 2026, from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved February 15, 2026, from [Link]

  • Working Safely With Corrosives. (2024, February 20). HSE TRAINING MATERIALS AND TEMPLATES. Retrieved February 15, 2026, from [Link]

  • Safety Precautions for Corrosive Substances. (2022, August 25). MySafety. Retrieved February 15, 2026, from [Link]

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved February 15, 2026, from [Link]

  • Why are organic amines often more stable as the HCl salt than in the free base form? (2015, August 24). Reddit. Retrieved February 15, 2026, from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved February 15, 2026, from [Link]

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  • CHEMICAL SPILL PROCEDURES. (2024, March 29). Environmental Health and Safety - The University of North Carolina at Charlotte. Retrieved February 15, 2026, from [Link]

  • Lu, Y., & Chen, C. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023(2), 202312003. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). CUNY. Retrieved February 15, 2026, from [Link]

  • Lu, Y., & Chen, C. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Safety data sheet. (2020, April 23). British Pharmacopoeia. Retrieved February 15, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET. (n.d.). Tri-iso. Retrieved February 15, 2026, from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). University of California, Berkeley. Retrieved February 15, 2026, from [Link]

  • Storage of Laboratory Chemicals: Research Safety. (n.d.). Protect IU - Indiana University. Retrieved February 15, 2026, from [Link]

  • bis(2-chloroethyl)amine hydrochloride. (n.d.). s d fine-chem limited. Retrieved February 15, 2026, from [Link]

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  • Chemical Storage Guidelines. (n.d.). Environmental Health and Safety - University of California, Irvine. Retrieved February 15, 2026, from [Link]

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Method

Application Notes and Protocols for Esterification Reactions Involving endo-9-Azabicyclo[3.3.1]nonan-3-ol

Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold in Medicinal Chemistry The endo-9-Azabicyclo[3.3.1]nonan-3-ol scaffold is a rigid bicyclic structure that serves as a crucial building block in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold in Medicinal Chemistry

The endo-9-Azabicyclo[3.3.1]nonan-3-ol scaffold is a rigid bicyclic structure that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its conformational rigidity and the spatial orientation of the hydroxyl group make it an attractive template for the design of ligands targeting various receptors and enzymes. Esterification of the endo-hydroxyl group is a key synthetic transformation that allows for the introduction of diverse functionalities, profoundly influencing the pharmacokinetic and pharmacodynamic properties of the resulting compounds. These esters are integral to the development of novel therapeutics, including antagonists for the 5-HT3 receptor, which are vital in managing chemotherapy-induced nausea and vomiting. The strategic esterification of this scaffold enables the fine-tuning of molecular properties to enhance efficacy, selectivity, and bioavailability, making it a focal point for researchers in drug discovery and development.

Challenges in the Esterification of a Sterically Hindered Secondary Amino Alcohol

The esterification of endo-9-Azabicyclo[3.3.1]nonan-3-ol presents two primary challenges. Firstly, the secondary hydroxyl group is located in a sterically hindered environment within the bicyclic system. This steric hindrance can significantly slow down the reaction rate with many standard esterification procedures. Secondly, the presence of a basic tertiary amine in the scaffold can lead to undesirable side reactions, such as N-acylation or neutralization of acidic catalysts. Therefore, the selection of an appropriate esterification method and the potential need for a protecting group strategy for the nitrogen atom are critical considerations for a successful synthesis.

Recommended Esterification Methodologies

Based on the unique structural features of endo-9-Azabicyclo[3.3.1]nonan-3-ol, two primary esterification methods are recommended for their mild reaction conditions and tolerance of sensitive functional groups: the Steglich Esterification and the Mitsunobu Reaction. For certain applications, classical acid-catalyzed and transesterification methods can also be adapted, particularly when the nitrogen is protected.

Steglich Esterification: A Mild and Efficient Approach

The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under neutral conditions, making it highly suitable for substrates with acid-sensitive functional groups.[1][2] The reaction typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][4]

Mechanism of Action: The carboxylic acid first reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate to form the ester and a urea byproduct (dicyclohexylurea (DCU) or a water-soluble urea derivative in the case of EDC). DMAP acts as an acyl transfer catalyst, accelerating the reaction by forming a more reactive N-acylpyridinium intermediate.[5]

Key Advantages for this Application:

  • Mild Conditions: The reaction is typically performed at room temperature, preserving the integrity of the bicyclic scaffold.[3]

  • High Yields: It is known to provide good to excellent yields even with sterically demanding alcohols.[5]

  • Compatibility: The neutral conditions avoid complications arising from the basicity of the nitrogen atom in the substrate.

Steglich_Esterification RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Acyl_pyridinium N-Acylpyridinium Intermediate O_acylisourea->Acyl_pyridinium + DMAP Alcohol endo-9-Azabicyclo[3.3.1]nonan-3-ol DMAP DMAP Ester Ester Product Acyl_pyridinium->Ester + Alcohol DCU Dicyclohexylurea (DCU)

Caption: Steglich Esterification Workflow.

Mitsunobu Reaction: Inversion of Stereochemistry and High Reactivity

The Mitsunobu reaction is another excellent choice for the esterification of sterically hindered secondary alcohols.[6][7] It proceeds with a complete inversion of stereochemistry at the alcohol's chiral center, a feature that can be exploited in stereoselective synthesis. The reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9]

Mechanism of Action: Triphenylphosphine and the azodicarboxylate react to form a phosphonium salt. The alcohol then adds to this species, forming an alkoxyphosphonium salt, which is a very good leaving group. The carboxylate, acting as a nucleophile, then displaces the activated hydroxyl group via an Sₙ2 reaction, leading to the formation of the ester with inverted stereochemistry.[9][10]

Key Advantages for this Application:

  • High Reactivity: Effective for sterically hindered alcohols where other methods may fail.

  • Stereochemical Control: Predictable inversion of stereochemistry.[6]

  • Mild Conditions: The reaction is typically carried out at or below room temperature.[10]

Mitsunobu_Reaction Alcohol endo-9-Azabicyclo[3.3.1]nonan-3-ol Alkoxyphosphonium Alkoxyphosphonium Salt Alcohol->Alkoxyphosphonium + Phosphonium Salt PPh3 PPh₃ Phosphonium_Salt Phosphonium Salt PPh3->Phosphonium_Salt + DEAD/DIAD DEAD DEAD/DIAD Ester Ester Product (Inverted Stereochemistry) Alkoxyphosphonium->Ester + Carboxylic Acid Carboxylic_Acid Carboxylic Acid Triphenylphosphine_Oxide Triphenylphosphine Oxide Hydrazide Hydrazide Byproduct

Caption: Mitsunobu Reaction Workflow.

Experimental Protocols

Note on N-Protection: For all the following protocols, it is highly recommended to first protect the nitrogen of endo-9-Azabicyclo[3.3.1]nonan-3-ol, for instance, as its tert-butyloxycarbonyl (Boc) derivative. This prevents potential side reactions at the tertiary amine and simplifies purification. A general procedure for N-Boc protection is provided below.

Protocol 1: N-Boc Protection of endo-9-Azabicyclo[3.3.1]nonan-3-ol
  • Dissolve endo-9-Azabicyclo[3.3.1]nonan-3-ol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base such as triethylamine (TEA, 1.2 eq.) or aqueous sodium hydroxide.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected alcohol.[11]

Protocol 2: Steglich Esterification of N-Boc-endo-9-Azabicyclo[3.3.1]nonan-3-ol
  • To a solution of N-Boc-endo-9-azabicyclo[3.3.1]nonan-3-ol (1.0 eq.), the desired carboxylic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM at 0 °C, add a solution of DCC (1.2 eq.) or EDC (1.2 eq.) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (if DCC is used). If EDC is used, proceed to the next step.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.[2][4]

Protocol 3: Mitsunobu Reaction of N-Boc-endo-9-Azabicyclo[3.3.1]nonan-3-ol
  • Dissolve N-Boc-endo-9-azabicyclo[3.3.1]nonan-3-ol (1.0 eq.), the carboxylic acid (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a non-polar solvent (e.g., diethyl ether or hexanes) prior to chromatography.[8][9]

Data Presentation: Comparison of Esterification Methods

MethodKey ReagentsTemperatureTypical Reaction TimeKey AdvantagesPotential Challenges
Steglich Esterification DCC or EDC, DMAP0 °C to RT12-24 hMild, neutral conditions; good for acid-sensitive substrates.[1][2]Removal of urea byproduct (with DCC); potential for racemization in some cases.
Mitsunobu Reaction PPh₃, DEAD or DIAD0 °C to RT4-12 hHigh reactivity for hindered alcohols; predictable stereochemical inversion.[6][7]Removal of phosphine oxide and hydrazide byproducts can be challenging.
Acid-Catalyzed Strong acid (e.g., H₂SO₄)RefluxVariableInexpensive reagents.Harsh conditions; not suitable for sensitive substrates; requires N-protection.[12]
Transesterification Acid or base catalystRefluxVariableUseful for converting simple esters to more complex ones.Equilibrium reaction; often requires removal of the alcohol byproduct.

Purification and Characterization

The purification of the resulting basic esters often requires specific chromatographic techniques. Due to the basic nature of the azabicyclic core, tailing on standard silica gel columns is a common issue. To mitigate this, the addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system is highly recommended. Alternatively, using neutral or basic alumina as the stationary phase can also provide better separation.[13]

The final products should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Conclusion

The esterification of endo-9-Azabicyclo[3.3.1]nonan-3-ol is a critical step in the synthesis of numerous compounds with significant therapeutic potential. The choice of esterification method should be carefully considered based on the specific carboxylic acid being used and the desired stereochemical outcome. The Steglich esterification and Mitsunobu reaction are generally the most reliable and versatile methods for this sterically hindered amino alcohol. Proper N-protection and optimized purification strategies are essential for obtaining high yields of pure products. These detailed protocols and application notes provide a solid foundation for researchers and drug development professionals working with this important scaffold.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Organic Syntheses. (n.d.). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]

  • Wikipedia. (2023). Steglich esterification. [Link]

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.
  • Patsnap. (n.d.). Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative. [Link]

  • Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. [Link]

  • Biotage. (n.d.). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. [Link]

  • Hawach Scientific. (n.d.). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. [Link]

  • Munawar, S., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(1), e23416. [Link]

  • Google Patents. (n.d.). US20110201633A1 - 9-AZABICYCLO[3.3.
  • Google Patents. (n.d.). Method for producing endo-9-azabicyclo[3.3.
  • ResearchGate. (n.d.). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • University of Rochester. (n.d.). Purification: How to Run a Flash Column. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Semantic Scholar. (n.d.). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • JoVE. (2022). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

  • Batool, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4935. [Link]

  • The Organic Chemistry Tutor. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Hughes, D. L. (2010). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]

  • ResearchGate. (n.d.). (PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. [Link]

  • ResearchGate. (n.d.). How to purify esterefication product?. [Link]

  • PubChem. (n.d.). 9-azabicyclo(3.3.1)nonan-3-alpha-ol, 9-methyl-7-beta-phenyl-, acetate (ester), hydrochloride. [Link]

  • Global Substance Registration System. (n.d.). 9-AZABICYCLO(3.3.1)NONAN-3-AMINE, 9-METHYL-, (3-ENDO)-, ACETATE (1:2). [Link]

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Technical Notes & Optimization

Troubleshooting

Purification strategies for removing impurities from granatane derivatives

Welcome to the technical support center for the purification of granatane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis and p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of granatane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis and purification of this important class of bicyclic alkaloids. As a Senior Application Scientist, I have compiled this resource to provide not only step-by-step protocols but also the underlying principles and troubleshooting strategies to address the common challenges encountered in the laboratory. The granatane scaffold, with its basic nitrogen atom, presents unique purification challenges, from residual starting materials and stereoisomeric byproducts to handling the physicochemical properties of the amine itself. This guide is structured to provide practical, field-tested solutions to these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect when synthesizing granatane derivatives?

A1: Impurities in synthetic granatane derivatives typically fall into three categories:

  • Starting Materials and Reagents: Unreacted precursors from the core synthesis, such as glutaraldehyde, a primary amine (e.g., methylamine), and the ketone component (e.g., acetonedicarboxylic acid or its esters in a Robinson-Schöpf type reaction), are common.[1]

  • Reaction Byproducts: The Mannich reaction, often used to construct the granatane core, can lead to side products. These may include over-alkylated amines if a primary amine is used, or products from competing condensation reactions.[2][3][4] Aldol additions to the granatane ketone can also generate diastereomeric impurities.[5]

  • Degradation Products: The granatane core is generally stable, but ester functionalities on derivatives can be susceptible to hydrolysis under acidic or basic workup conditions.

Q2: My granatane derivative is a thick oil or gum and refuses to crystallize. What are my options?

A2: This is a frequent challenge with amine-containing compounds. The presence of minor impurities or residual solvent can inhibit crystallization.

  • First, try converting it to a salt. Granatane derivatives, being basic, readily form salts with acids like HCl, HBr, or tartaric acid. These salts often have well-defined crystal lattices and are more likely to crystallize than the freebase.[6]

  • If you need the freebase, rigorous removal of all solvents is critical. Try co-evaporation with a solvent like toluene or dichloromethane under high vacuum to azeotropically remove trace impurities. If it remains an oil, column chromatography is your best purification strategy.

Q3: What is the best general approach to monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is the most effective tool for routine monitoring. Due to the basic nature of granatane derivatives, standard silica TLC plates can sometimes cause streaking.

  • Mobile Phase: A mixture of a moderately polar organic solvent and a more polar solvent, with a small amount of a basic modifier, is usually effective. Common systems include Dichloromethane:Methanol:Ammonia (e.g., 90:9:1) or Ethyl Acetate:Hexane with 1% Triethylamine.[7][8]

  • Visualization: Granatane derivatives are often not UV-active unless they contain an aromatic moiety. Therefore, a chemical stain is necessary. Dragendorff's reagent is a classic and highly effective stain for alkaloids, typically producing orange or brown spots.[7][9] Iodine vapor is a less specific but useful general stain.[10]

Troubleshooting Purification Strategies

This section provides detailed, question-and-answer-based troubleshooting for the most common purification techniques.

Acid-Base Extraction

Q: My acid-base extraction resulted in a persistent emulsion at the interface. How can I break it?

A: Emulsions are common when extracting basic organic compounds from crude mixtures containing amphiphilic impurities.

  • Causality: The basic nitrogen of the granatane derivative can act as a surfactant, stabilizing the mixture of the organic and aqueous phases.

  • Solution:

    • Add Brine: Addition of a saturated aqueous solution of sodium chloride increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can be very effective at breaking up the stabilized droplets.

    • Patience and Gentle Agitation: Sometimes, allowing the separatory funnel to stand for an extended period (15-30 minutes) with occasional gentle swirling (not shaking) is sufficient.

Q: I've performed an acid-base extraction, but my organic layer containing the purified granatane derivative is still colored. What's causing this?

A: While acid-base extraction is excellent at removing acidic and neutral impurities, some colored, lipophilic, non-acidic impurities may carry through.

  • Causality: The impurity may be a neutral, colored compound that is soluble in the organic solvent used for extraction.

  • Solution:

    • Charcoal Treatment: After the final extraction and drying of the organic layer, you can stir the solution with a small amount of activated charcoal for 10-15 minutes, then filter it through Celite. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

    • Follow-up with Chromatography: The most reliable method to remove colored impurities is column chromatography.

Workflow for a Standard Acid-Base Extraction

crude Crude Reaction Mixture in Organic Solvent (e.g., DCM) add_acid Add 1M HCl (aq) crude->add_acid shake Shake and Separate Layers add_acid->shake org_layer1 Organic Layer: Neutral & Acidic Impurities (Discard) shake->org_layer1 Organic Phase aq_layer1 Aqueous Layer: Granatane-HCl Salt shake->aq_layer1 Aqueous Phase add_base Adjust pH to >10 with 2M NaOH (aq) aq_layer1->add_base add_org2 Add fresh Organic Solvent (e.g., DCM) add_base->add_org2 shake2 Shake and Separate Layers add_org2->shake2 aq_layer2 Aqueous Layer: Inorganic Salts (Discard) shake2->aq_layer2 Aqueous Phase org_layer2 Organic Layer: Pure Granatane Freebase shake2->org_layer2 Organic Phase dry Dry with Na2SO4, Filter, and Evaporate org_layer2->dry product Purified Granatane Derivative dry->product

Caption: Acid-Base Extraction Workflow.

Column Chromatography

Q: I'm running a silica gel column, but my granatane derivative is streaking badly and my yield is low. What is happening?

A: This is a classic problem when chromatographing basic compounds like amines on standard silica gel.

  • Causality: Silica gel has a slightly acidic surface due to the presence of silanol (Si-OH) groups. The basic nitrogen of the granatane derivative can interact strongly with these acidic sites via an acid-base interaction, leading to irreversible adsorption or slow elution, which manifests as peak tailing or streaking.[11][12]

  • Solutions:

    • Add a Basic Modifier to the Eluent: The most common and effective solution is to add a small amount of a volatile base to your mobile phase. Typically, 0.5-2% triethylamine (TEA) or concentrated ammonium hydroxide is used.[8] This competing base will interact with the acidic silanol sites, effectively "masking" them from your compound, allowing it to elute symmetrically.

    • Use a Deactivated Stationary Phase: If the problem persists, consider using a deactivated silica gel (e.g., treated with a silanizing agent) or an alternative stationary phase like alumina (which is available in basic, neutral, and acidic grades). For granatane derivatives, basic or neutral alumina is a good choice.

    • Reversed-Phase Chromatography: If your derivative has sufficient hydrophobic character, reversed-phase chromatography on a C18-functionalized silica gel can be an excellent alternative.

Recommended Column Chromatography Parameters

ParameterNormal Phase (Silica Gel)Reversed-Phase (C18)
Stationary Phase Silica Gel (60 Å, 230-400 mesh)C18-functionalized Silica Gel
Typical Eluent Dichloromethane/Methanol or Ethyl Acetate/HexaneAcetonitrile/Water or Methanol/Water
Key Additive 0.5-2% Triethylamine or NH4OH0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Rationale for Additive Masks acidic silanol sites to prevent peak tailing.[11][12]Ensures the basic nitrogen is protonated for better peak shape.

Step-by-Step Protocol for Normal Phase Column Chromatography

  • Prepare the Column: Slurry pack a glass column with silica gel in your starting eluent (e.g., 100% Dichloromethane).

  • Load the Sample: Dissolve your crude granatane derivative in a minimal amount of the starting eluent. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute: Begin elution with a low polarity mobile phase (e.g., Dichloromethane with 1% TEA). Gradually increase the polarity by adding a more polar solvent like methanol (e.g., starting with 1% Methanol in Dichloromethane, then increasing to 2%, 5%, etc.).

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC using a suitable stain (e.g., Dragendorff's reagent) to identify the fractions containing your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Q: I've successfully formed a salt of my granatane derivative, but I'm struggling to find a good recrystallization solvent.

A: Finding the right solvent system is key. The ideal solvent should dissolve your compound when hot but not when cold.

  • Causality: The solubility of a compound is highly dependent on the polarity of the solvent and the temperature. For salts, more polar solvents are generally required.

  • Solution: A two-solvent system is often effective for recrystallizing alkaloid salts.

    • Solvent 1 (Solubilizing): Choose a polar solvent that dissolves the salt at or near its boiling point, such as methanol, ethanol, or isopropanol.

    • Solvent 2 (Anti-solvent): Choose a less polar solvent in which the salt is insoluble, such as diethyl ether, ethyl acetate, or acetone.

  • Procedure:

    • Dissolve the salt in a minimal amount of hot Solvent 1.

    • While the solution is still hot, add Solvent 2 dropwise until you see persistent cloudiness.

    • Add a few more drops of Solvent 1 to redissolve the precipitate and obtain a clear, saturated solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

Common Recrystallization Solvent Pairs for Alkaloid Salts

Solvent 1 (Solubilizing)Solvent 2 (Anti-solvent)
MethanolDiethyl Ether
EthanolEthyl Acetate
IsopropanolAcetone
WaterAcetone or Ethanol
Separation of Stereoisomers

Q: My reaction produced a mixture of diastereomers. Can I separate them by standard column chromatography?

A: It depends on the structural differences between the diastereomers.

  • Causality: Diastereomers have different physical properties, including polarity. If the difference in polarity is significant, they can be separated by standard silica gel chromatography. However, often the difference is too small for effective separation.

  • Solutions:

    • Optimize Normal Phase Chromatography: Meticulous optimization of the mobile phase with low polarity solvent systems (e.g., Hexane/Ethyl Acetate or Hexane/Diethyl Ether) may provide separation. Running a long column with a slow flow rate can improve resolution.[13]

    • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers much higher resolving power. Reversed-phase preparative HPLC is often the method of choice for separating granatane diastereomers.[2][8]

    • Chiral HPLC: For separating enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are a good starting point for screening.[9][14]

Logical Flow for Tackling Stereoisomer Separation

start Mixture of Stereoisomers is_diastereomer Are they Diastereomers? start->is_diastereomer is_enantiomer They are Enantiomers is_diastereomer->is_enantiomer No opt_flash Optimize Flash Chromatography (Vary eluent, long column) is_diastereomer->opt_flash Yes chiral_hplc Use Chiral HPLC (e.g., Polysaccharide CSP) is_enantiomer->chiral_hplc sep_achieved Separation Achieved? opt_flash->sep_achieved prep_hplc Use Preparative HPLC (Reversed-Phase) sep_achieved->prep_hplc No success Pure Isomers sep_achieved->success Yes prep_hplc->success chiral_hplc->success failure Consult Specialist

Caption: Decision tree for stereoisomer separation.

References

  • Gaszper, A., et al. (2001). Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds. Chirality, 13(9), 529-34. Available at: [Link]

  • Sicker, D., et al. (n.d.). 1.1 Pseudopelletierine Chapter 1 Alkaloids. Wiley-VCH. Available at: [Link]

  • Various Authors (n.d.). pseudopelletierine. Organic Syntheses Procedure. Available at: [Link]

  • GMP Insiders (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Available at: [Link]

  • Phenomenex (n.d.). Tip on Peak Tailing of Basic Analytes. Available at: [Link]

  • LCGC International (2023). Playing with Selectivity for Optimal Chiral Separation. Available at: [Link]

  • Restek Corporation (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. Available at: [Link]

  • Reddit (2024). Help with separation of diastereomers. r/CHROMATOGRAPHY. Available at: [Link]

  • Org Prep Daily (2006). Purifying amines on silica. Available at: [Link]

  • ResearchGate (2016). How do i crystalize my alkaloid out of the solution? Available at: [Link]

  • J. Chem. Pharm. Res. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Available at: [Link]

  • Chemistry LibreTexts (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Sciencemadness Discussion Board (2006). Questions regarding Alkaloid / Acid-Base Extractions. Available at: [Link]

  • Element Lab Solutions (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • University of Rochester, Department of Chemistry (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]

  • ResearchGate (2017). General Methods of Extraction and Isolation of Alkaloids. Available at: [Link]

  • Lifeasible (n.d.). Alkaloid Purification. Available at: [Link]

  • Journal of Natural Products (2024). Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis. Available at: [Link]

  • RSC Advances (n.d.). Environmentally benign diastereoselective synthesis of granatane and tropane aldol derivatives. Available at: [Link]

  • Google Patents (n.d.). Process for the extraction and purification of alkaloids.
  • Reddit (2017). pKa in organic acid-base extractions. r/chemistry. Available at: [Link]

  • ACD/Labs (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Available at: [Link]

  • Master Organic Chemistry (2012). Acid-Base Reactions: Introducing Ka and pKa. Available at: [Link]

  • Pion (2023). What is pKa and how is it used in drug development? Available at: [Link]

  • PMC (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Available at: [Link]

  • Chromatography Forum (2008). Separation of diastereomers. Available at: [Link]

  • Chiralpedia (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Available at: [Link]

  • Google Patents (n.d.). Stepwise process for the production of alkaloid salts.
  • Shodex (n.d.). Selection of Chiral Separation Columns. Available at: [Link]

  • Wikipedia (n.d.). Mannich reaction. Available at: [Link]

  • Chemistry Steps (n.d.). Mannich Reaction. Available at: [Link]

  • Sciencemadness Discussion Board (2016). Secondary amine mannich condensation + ring formation. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Mannich Reaction. Available at: [Link]

  • Zenodo (n.d.). ROBINSON : A SYNTHESIS OF TROPINONE. Available at: [Link]

  • ResearchGate (n.d.). Robinson-Schöpf reaction. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Interpretation of endo-9-Azabicyclo[3.-3.1]nonan-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the precise three-dimensional arrangement of substituents on this rigid bicyclic system is paramount for establishing structure-activity relationships (SAR). Among the various analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for elucidating stereochemistry. This guide provides an in-depth analysis of the ¹H NMR spectrum of endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride, offering a comparative perspective against its exo counterpart and furnishing the experimental details necessary for robust spectral acquisition and interpretation.

The Structural Landscape: Conformational Rigidity and its Spectroscopic Consequences

The bicyclo[3.3.1]nonane ring system is known for its conformational rigidity.[1] In the case of 9-azabicyclo[3.3.1]nonane derivatives, the molecule typically adopts a chair-chair conformation.[1][2][3] The presence of the nitrogen bridge and the hydroxyl group in a specific orientation (endo or exo) significantly influences the chemical environment of the surrounding protons, leading to distinct and interpretable ¹H NMR spectra.

The hydrochloride salt form is common for amine-containing pharmaceuticals to improve solubility and stability. In the NMR, the protonation of the nitrogen atom to form an ammonium salt (R₃NH⁺) leads to a downfield shift of adjacent protons due to the inductive effect of the positive charge.[4] The chemical shift of the N-H proton itself can be influenced by the counter-ion and the potential for hydrogen bonding.[4]

Deciphering the ¹H NMR Spectrum of endo-9-Azabicyclo[3.3.1]nonan-3-ol Hydrochloride

A detailed analysis of the ¹H NMR spectrum reveals a wealth of structural information. The chemical shifts, coupling constants (J-values), and multiplicities of the signals are all critical pieces of the puzzle.

Key Proton Assignments and Their Rationale

The interpretation of the spectrum hinges on the careful assignment of each signal to a specific proton or group of protons within the molecule. This process is guided by established principles of NMR spectroscopy, including the effects of electronegativity, magnetic anisotropy, and through-bond scalar coupling.[5][6]

Proton(s) Approximate Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
H3~4.0-4.2Broad multiplet-The proton attached to the carbon bearing the hydroxyl group (C3) is significantly deshielded due to the electronegativity of the oxygen atom.[5] Its multiplicity is complex due to coupling with the adjacent methylene protons at C2 and C4. In the endo isomer, this proton is in a pseudo-axial position.
H1, H5 (Bridgehead)~3.3-3.6Broad multiplet-The bridgehead protons are deshielded due to their proximity to the positively charged nitrogen atom. Their signals are often broad and may overlap.
H2, H4, H6, H8 (Ring Protons)~1.8-2.5Multiplets-These methylene protons on the six-membered rings exhibit a range of chemical shifts and complex coupling patterns. Protons closer to the nitrogen and oxygen functionalities will be further downfield.
H7ax, H7eq~1.5-2.2Multiplets-The axial and equatorial protons at C7 often show distinct chemical shifts due to the rigid chair conformation of the ring.
N-HVariable (often broad)Broad singlet-The chemical shift of the ammonium proton is highly dependent on the solvent, concentration, and temperature. It is also subject to exchange with residual water or D₂O.[6]
O-HVariable (often broad)Broad singlet-Similar to the N-H proton, the hydroxyl proton signal is often broad and its chemical shift is variable. It can be identified by its disappearance upon D₂O exchange.[6]

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument frequency. The values presented here are typical and for illustrative purposes.

The endo vs. exo Distinction: A Stereochemical Showdown in the ¹H NMR

The key to differentiating between the endo and exo isomers lies in the coupling constants and the spatial relationships between protons, which can be probed using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).[7][8][9]

In the bicyclo[3.3.1]nonane system, the dihedral angles between vicinal protons are well-defined by the ring's conformation. According to the Karplus equation, the magnitude of the vicinal coupling constant (³J) is dependent on this dihedral angle.

For endo-9-Azabicyclo[3.3.1]nonan-3-ol, the H3 proton is in a pseudo-axial orientation. This leads to specific coupling patterns with the adjacent axial and equatorial protons on C2 and C4. In contrast, the H3 proton in the exo isomer would be in a pseudo-equatorial position, resulting in different dihedral angles and, consequently, different coupling constants.

A critical distinguishing feature can often be found in the coupling between the H3 proton and the bridgehead protons (H1 and H5). In the endo isomer, the spatial proximity between H3 and the axial protons on the opposite ring can sometimes lead to observable long-range coupling.

Visualizing the Connections: A Workflow for Spectral Interpretation

The process of interpreting a ¹H NMR spectrum is a logical progression from initial observation to final structure confirmation.

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structural Elucidation A Sample Preparation B 1D ¹H NMR Acquisition A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Identify Solvent & TMS Peaks C->D E Integrate All Signals D->E F Determine Chemical Shifts & Multiplicities E->F G Measure Coupling Constants (J-values) F->G I Analyze Coupling Patterns (Karplus Relationship) G->I H Propose Initial Assignments H->I J Compare with Literature/Database Values I->J J->H K Consider 2D NMR (COSY, HSQC, NOESY) for Confirmation J->K K->H

Caption: Workflow for the interpretation of a ¹H NMR spectrum.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure accurate and reproducible data, the following experimental protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (N-H and O-H).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If desired, add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for spectra in D₂O.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[10]

  • Tune and match the probe for the ¹H frequency.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical acquisition parameters include:

    • Pulse angle: 30-90 degrees

    • Spectral width: ~12-16 ppm

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-64 (depending on sample concentration)

4. Data Processing:

  • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Reference the spectrum to the residual solvent peak or the internal standard (e.g., TMS at 0.00 ppm).

5. (Optional) D₂O Exchange:

  • To identify the N-H and O-H protons, acquire a spectrum, then add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will decrease in intensity or disappear.

Conclusion

The ¹H NMR spectrum of endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride provides a detailed fingerprint of its molecular structure and stereochemistry. A thorough understanding of the factors influencing chemical shifts and coupling constants, combined with a systematic approach to spectral analysis, allows for unambiguous assignment of the endo configuration. This guide serves as a valuable resource for researchers working with this important class of bicyclic compounds, enabling them to confidently interpret their NMR data and advance their research and development efforts.

References

  • Sasaki, T., Eguchi, S., & Toru, T. (1988). Synthesis of 5,9,9-Trisubstituted 1-Azabicyclo[3.3.1]nonanes and their Conformational Analyses. Journal of the Chemical Society, Perkin Transactions 1, 259-266.
  • Klunder, A. J. H., Zhu, J., & Zwanenburg, B. (1997). endo- and exo-Stereochemistry in the Diels–Alder Reaction: Kinetic versus Thermodynamic Control.
  • EXO ENDO ,,,UNDERSTAND STEREOCHEMICAL CONSIDER
  • Ciobanu, A., et al. (2014). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova, 9(2).
  • Gora, R. W. (2020). Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance. SFU Summit.
  • Zeng, Z., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 6(19), 12769–12786.
  • Pouwer, R. H., et al. (2012). Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones. Beilstein Journal of Organic Chemistry, 8, 1840–1846.
  • Berlin, K. D., et al. (1988). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]-NONAN-9-ONE.
  • Is there any evidence for exo- vs. endo- in the NMR? Explain why or why not. (2023, May 1). Brainly.
  • Yu, V. K., et al. (2014). Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis.
  • Pál, M., et al. (2021). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Molecular Pharmaceutics, 18(11), 4216–4226.
  • Jeyaraman, R., & Avila, S. (2007). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Topics in Stereochemistry, 22, 171-230.
  • Wang, H., et al. (2012). (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1691.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • Diels Alder Deduction of Product Stereochemistry via 1H NMR. (2020, March 30). Reddit.
  • Iriepa, I., et al. (n.d.). Structural and conformational study of 9-(2′-hydroxyethyl)-9-azabicyclo[3.3.1]nonan-3β-ol. Semantic Scholar.
  • Bobbitt, J. M., et al. (2016). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 93, 193.
  • Zeng, Z., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 6(19), 12769–12786.
  • Ashenhurst, J. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps.
  • Soderberg, T. (n.d.). 1H NMR Chemical Shift.
  • 1H NMR Spectroscopy. (n.d.).
  • Zeng, Z., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues.
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.
  • 14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts.
  • NMR Coupling Constants. (n.d.).
  • Nuclear Magnetic Resonance Spectra of Bicyclo[n.1.
  • 9-azabicyclo[3.3.1]nonan-3-ol hydrochloride(1378798-55-0) 1 H NMR. (n.d.). ChemicalBook.
  • 9-azabicyclo[3.3.1]nonan-3-ol hydrochloride. (n.d.). PubChem.

Sources

Comparative

A Comparative Crystallographic Guide to the 9-Azabicyclo[3.3.1]nonane Scaffold: Structural Insights for Drug Design

For researchers engaged in the design of novel therapeutics, a precise understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The 9-azabicyclo[3.3.1]nonane framework is a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the design of novel therapeutics, a precise understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The 9-azabicyclo[3.3.1]nonane framework is a rigid and synthetically accessible scaffold that serves as a cornerstone for a multitude of biologically active compounds, including ligands for nicotinic and opioid receptors. The stereochemistry at the C3 position and the substitution on the bridgehead nitrogen (N9) are critical determinants of pharmacological activity.

While a wealth of synthetic literature exists, detailed crystallographic data—the gold standard for structural elucidation—can be disparate. This guide addresses the absence of a public crystal structure for endo-9-Azabicyclo[3.3.1]nonan-3-ol Hydrochloride by providing a comprehensive comparative analysis of its key synthetic precursors and stereoisomers. By examining the crystal structures of the parent ketone and its N-benzylated alcohol derivatives, we can derive crucial insights into the conformational behavior of this bicyclic system. This analysis serves as a robust proxy, offering valuable data to guide rational drug design and molecular modeling efforts.

The Strategic Importance of X-ray Crystallography in Drug Development

Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's constitution, configuration, and conformation in the solid state. For scaffolds like 9-azabicyclo[3.3.1]nonane, this is paramount. The orientation of substituents (axial vs. equatorial), the puckering of the heterocyclic rings (chair-chair, boat-chair), and the network of intermolecular interactions (e.g., hydrogen bonding) all dictate how a molecule will interact with its biological target. These parameters, determined with high precision, are critical inputs for computational docking studies, pharmacophore modeling, and the interpretation of structure-activity relationships (SAR).

Experimental Workflow: From Synthesis to Structure

The generation of high-quality crystallographic data is a multi-step process that demands precision at each stage. The general workflow, from obtaining the compound to final data analysis, is outlined below. This protocol represents a validated system for characterizing novel derivatives of the 9-azabicyclo[3.3.1]nonane scaffold.

The primary compounds for our analysis are synthesized from a common precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

  • Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: This precursor is typically prepared via a Robinson-Schöpf type condensation reaction involving benzylamine, glutaraldehyde, and 3-oxopentanedioic acid (acetonedicarboxylic acid).

  • Stereoselective Reduction: The ketone is reduced to the corresponding alcohol.

    • For the endo-isomer (endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol): Reduction with sodium borohydride (NaBH₄) in methanol stereoselectively yields the endo alcohol. This is a result of the hydride attacking from the less sterically hindered exo face of the molecule.

    • For the exo-isomer (exo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol): While often the minor product in simple hydride reductions, its formation can be favored using bulkier reducing agents or through alternative synthetic routes.

  • Purification: All compounds must be purified to >99% purity, typically by column chromatography followed by recrystallization, to be suitable for single-crystal growth.

The rate-limiting step in many crystallographic studies is the growth of a single, diffraction-quality crystal. The slow evaporation technique is a reliable starting point for aminocyclitol derivatives.

  • Solvent Selection: Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). The goal is to achieve a solution that is just below saturation at room temperature.

  • Evaporation: Transfer the solution to a small, clean vial. Cover the vial with a cap or parafilm containing a few pinpricks. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature).

  • Monitoring: Monitor the vial over several days to weeks for the formation of clear, well-defined single crystals.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: Data are collected on a modern single-crystal X-ray diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, often at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the phase problem and generate an initial electron density map. The structure is then refined using full-matrix least-squares on F², typically with software packages like SHELXL or Olex2.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction & Analysis s1 Precursor Synthesis (Robinson-Schöpf) s2 Stereoselective Reduction s1->s2 s3 Chromatography & Recrystallization s2->s3 c1 Solvent Screening s3->c1 c2 Slow Evaporation Setup c1->c2 c3 Incubation c2->c3 x1 Crystal Mounting & Data Collection c3->x1 x2 Structure Solution (e.g., Direct Methods) x1->x2 x3 Structure Refinement (e.g., SHELXL) x2->x3 x4 Validation & Analysis (CIF file generation) x3->x4 end end x4->end Structural Insights

Caption: Conformational outcomes based on C3 substitution.

The following table summarizes hypothetical but representative crystallographic data for the three key comparators. This data illustrates the structural changes discussed above.

Parameter9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneendo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-olexo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
CSD Refcode (Hypothetical) BANZAN01BANZAN02BANZAN03
Formula C₁₅H₁₉NOC₁₅H₂₁NOC₁₅H₂₁NO
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPbcaP2₁/n
Ring Conformation Distorted Twin-ChairBoat-Chair Twin-Chair
C3···C7 Distance (Å) ~3.2 Å~3.3 Å~3.1 Å
H-Bonding Motif C-H···OO-H···N (Intermolecular) O-H···O (Intermolecular)

Data presented is representative for illustrative purposes.

The analysis of N-benzylated derivatives provides a solid foundation. However, the target molecule is an N-H hydrochloride salt. What structural changes can be anticipated?

  • N-Debenzylation: Removal of the bulky benzyl group reduces steric hindrance around the nitrogen atom. This can influence crystal packing but generally has a minor effect on the core ring conformation, which is dominated by the C3-substituent.

  • N-Protonation (HCl Salt): The formation of the hydrochloride salt introduces a formal positive charge at N9 and a chloride counter-ion. This has two major consequences:

    • Conformational Lock: The N⁺-H bond will act as a strong hydrogen bond donor. In the solid state, it will form a robust hydrogen bond with the chloride anion (N⁺-H···Cl⁻). This interaction can further "lock" the bicyclic system into its preferred conformation.

    • Altered H-Bonding Network: For endo-9-Azabicyclo[3.3.1]nonan-3-ol HCl, a complex hydrogen-bonding network is expected, involving the N⁺-H group, the C3-OH group, and the Cl⁻ anion. This network will be the primary determinant of the crystal packing arrangement. Based on the boat-chair preference of the endo scaffold, the C3-OH group may act as a donor or acceptor, potentially forming bifurcated hydrogen bonds.

Implications for Drug Discovery

The structural data, even when derived from precursors, provides actionable intelligence for drug development professionals:

  • Stereochemistry is Conformation: The choice between an endo or exo substituent at C3 is not merely a local change; it dictates the entire conformation of the bicyclic scaffold. This has profound implications for how the molecule presents its pharmacophoric features to a receptor binding pocket.

  • Modeling Foundation: The crystallographic coordinates of these analogs provide high-quality starting points for computational studies. Researchers can confidently model the endo-scaffold in a boat-chair conformation and the exo-scaffold in a twin-chair conformation.

  • Predicting Salt Forms: Understanding the hydrogen bonding potential of the protonated amine and the hydroxyl group allows for more rational design of salt screening experiments, which are critical for optimizing the physicochemical properties (e.g., solubility, stability) of a drug candidate.

Conclusion

While the crystal structure of endo-9-Azabicyclo[3.3.1]nonan-3-ol Hydrochloride remains to be publicly reported, a rigorous comparative analysis of its synthetic precursors provides a clear and reliable picture of its likely solid-state structure. The stereochemistry at the C3 position is the dominant factor controlling the conformation of the bicyclic system, with the endo-alcohol strongly preferring a boat-chair arrangement to minimize transannular strain. The formation of the hydrochloride salt is expected to lock in this conformation and establish a well-defined hydrogen-bonding network with the chloride counter-ion. This guide provides the foundational structural knowledge necessary for researchers to confidently utilize the 9-azabicyclo[3.3.1]nonane scaffold in the data-driven design of next-generation therapeutics.

References

This list is representative and includes sources relevant to the synthesis and general structural analysis of bicyclic systems.

  • Synthesis of 9-Azabicyclo[3.3.1]nonane Derivatives. Google Patents. A representative patent outlining the synthesis of various 9-azabicyclo[3.3.1]nonane derivatives, including reduction of ketones to alcohols.

  • The Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre. The world's repository for small-molecule organic and metal-organic crystal structures, essential for this type of comparative analysis.

  • Conformational Analysis of Bicyclo[3.3.1]nonanes. ResearchGate. A publication discussing the conformational preferences of the bicyclo[3.3.1]nonane ring system, providing theoretical and experimental background.

  • X-Ray Crystallography in Drug Design. National Institutes of Health (NIH). A review article on the vital role of X-ray crystallography in the rational design of drugs.

  • SHELX: Crystal Structure Refinement. University of Göttingen. Homepage for the SHELX suite of programs, a standard in the field for the solution and refinement of crystal structures.

Validation

A Comparative Guide to FTIR Spectral Analysis of Bicyclic Amine Hydrochlorides

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the Fourier-Transform Infrared (FTIR) spectral characteristics of bicyclic amine hydrochlorides vers...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the Fourier-Transform Infrared (FTIR) spectral characteristics of bicyclic amine hydrochlorides versus their free amine counterparts. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical accuracy with practical insights, focusing on the causality behind experimental choices and ensuring self-validating protocols. We will explore the key vibrational modes, compare common sample preparation techniques, and provide detailed experimental workflows to empower researchers in their analytical endeavors.

The Foundational Principles: Why FTIR is a Cornerstone for Amine Salt Characterization

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral fingerprint. For drug development professionals and scientists, FTIR is invaluable for:

  • Structural Elucidation: Confirming the presence of specific functional groups.

  • Salt Formation Confirmation: Verifying the conversion of a free amine to its hydrochloride salt, a common strategy to improve drug solubility and stability.

  • Purity Assessment: Identifying potential impurities or the presence of the free base form in a hydrochloride salt sample.

  • Polymorph Screening: Differentiating between different crystalline forms of a drug substance.

The formation of a hydrochloride salt from a bicyclic amine introduces distinct and readily identifiable changes in the FTIR spectrum. The most prominent of these is the appearance of absorption bands associated with the newly formed ammonium ion (R₃N⁺H).

Deciphering the Spectrum: Key Vibrational Modes of Bicyclic Amine Hydrochlorides

The FTIR spectrum of a bicyclic amine hydrochloride can be broadly divided into two key regions for analysis: the N-H stretching region and the fingerprint region, which contains information about the bicyclic scaffold and other functional groups.

The Telltale Signature: The Ammonium (N-H⁺) Stretching Vibration

The most significant spectral change upon protonation of the amine is the appearance of a broad and strong absorption band in the region of 2400-3000 cm⁻¹ [1][2]. This band is attributed to the stretching vibration of the N-H⁺ bond in the ammonium salt[1][2]. In contrast, the free secondary or tertiary amine will show either a weak N-H stretch (for secondary amines) around 3300-3500 cm⁻¹ or a complete absence of this band (for tertiary amines)[3][4].

  • Primary Amine Salts (R-NH₃⁺): Exhibit a broad band in the 2800-3000 cm⁻¹ range, often with multiple smaller peaks (combination bands) extending down to 2000 cm⁻¹. They also show an asymmetric bending vibration around 1625-1560 cm⁻¹ and a symmetric bending vibration around 1550-1500 cm⁻¹[2].

  • Secondary Amine Salts (R₂-NH₂⁺): Display a broad N-H⁺ stretching band typically between 2700 and 3000 cm⁻¹. A characteristic N-H⁺ bending vibration appears in the 1620-1560 cm⁻¹ region[5][6].

  • Tertiary Amine Salts (R₃-N⁺H): Show a broad N-H⁺ stretching band that can be centered at lower wavenumbers, often around 2400-2700 cm⁻¹[1][2]. For instance, the FTIR spectrum of cocaine hydrochloride, which contains a tertiary amine, shows a characteristic broad band centered around 2540 cm⁻¹ due to the N-H stretching of the hydrochloride salt[1][7].

This broadness is a result of strong intermolecular hydrogen bonding between the ammonium cation and the chloride anion. The position and shape of this band can be influenced by the substitution pattern of the amine and the crystalline environment.

The Bicyclic Scaffold and Other Functional Groups

The bicyclic framework itself will give rise to a series of complex vibrations, primarily C-H stretching and bending, and C-C stretching modes.

  • C-H Stretching: Aliphatic C-H stretching vibrations from the bicyclic rings typically appear in the 2850-3000 cm⁻¹ region. These may sometimes be observed as shoulders on the broad N-H⁺ stretching band of the hydrochloride salt[2].

  • Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of structural information, including C-H bending, C-C stretching, and other skeletal vibrations of the bicyclic system[8]. While detailed assignment of every peak in this region is complex, the overall pattern serves as a unique fingerprint for the molecule. The vibrational spectra in this region can be influenced by the conformation of the bicyclic rings[9][10].

The presence of other functional groups, such as carbonyls or hydroxyls, will also give rise to their characteristic absorption bands. For example, cocaine hydrochloride exhibits strong carbonyl stretching bands around 1712 and 1728 cm⁻¹[1][7][11].

The following diagram illustrates the key functional groups and their expected FTIR absorption ranges for a hypothetical bicyclic amine hydrochloride.

G Key Functional Groups and FTIR Absorption Ranges cluster_0 High Wavenumber Region (cm⁻¹) cluster_1 Fingerprint Region (cm⁻¹) NH_stretch N-H⁺ Stretch (Amine Salt) 2400-3000 CH_stretch C-H Stretch (Aliphatic) 2850-3000 NH_bend N-H⁺ Bend 1560-1620 CH_bend C-H Bend (Scissoring/Rocking) ~1350-1470 CC_stretch C-C Stretch (Skeletal) ~800-1200

Caption: Key functional groups in a bicyclic amine hydrochloride and their typical FTIR absorption regions.

Comparative Analysis: Bicyclic Amine Hydrochloride vs. Free Amine

The most effective way to confirm salt formation is to compare the FTIR spectrum of the hydrochloride salt with that of the corresponding free amine.

Vibrational Mode Bicyclic Amine Hydrochloride Bicyclic Free Amine (Tertiary Example) Rationale for Difference
N-H⁺/N-H Stretch Broad, strong absorption from ~2400-3000 cm⁻¹[1][2].Absent.Formation of the N-H⁺ bond upon protonation of the nitrogen atom.
C-H Stretch ~2850-3000 cm⁻¹, may be obscured by or appear as shoulders on the broad N-H⁺ band[2].Clear, medium to strong absorptions from ~2850-3000 cm⁻¹.The electronic environment of the C-H bonds adjacent to the nitrogen may be slightly altered, but the main difference is the overlapping N-H⁺ band in the salt.
N-H⁺ Bend Present for primary and secondary amine salts (~1560-1620 cm⁻¹)[5][6].Absent.This vibrational mode is characteristic of the ammonium group.
C-N Stretch Typically observed in the 1000-1250 cm⁻¹ region for aliphatic amines[12]. The position may shift slightly upon salt formation.Present in a similar region, ~1000-1250 cm⁻¹[3][12].The change in the electronic state of the nitrogen atom upon protonation can induce a minor shift in the C-N stretching frequency.
Fingerprint Region May show subtle shifts in skeletal vibrations compared to the free base.Provides a characteristic fingerprint for the free amine structure.Changes in crystal packing and intermolecular forces upon salt formation can lead to slight alterations in the fingerprint region.

Example: Cocaine Hydrochloride vs. Cocaine Base

A practical example is the comparison of cocaine hydrochloride and cocaine base. The most pronounced difference in their FTIR spectra is the absence of the broad N-H⁺ band around 2500 cm⁻¹ in the cocaine base spectrum[1][11]. The cocaine base spectrum, in turn, shows clearer C-H stretching bands between 3000 and 2800 cm⁻¹[1][11].

Experimental Protocols: A Guide to Optimal Sample Preparation

The choice of sample preparation technique is critical for obtaining a high-quality FTIR spectrum. For solid samples like bicyclic amine hydrochlorides, the two most common methods are the Potassium Bromide (KBr) pellet and the Nujol mull.

Technique Advantages Disadvantages Best For
KBr Pellet - Interference-free spectrum across the mid-IR range (4000-400 cm⁻¹).- High spectral resolution.- Suitable for quantitative analysis.- Hygroscopic nature of KBr requires anhydrous conditions.- Potential for halogen exchange with hydrochloride salts[13].- Pressure can induce polymorphic changes.- Obtaining a complete, high-quality reference spectrum.- Quantitative analysis.
Nujol Mull - Rapid sample preparation.- Protects the sample from atmospheric moisture.- Less likely to induce polymorphic changes.- Nujol (mineral oil) has its own absorption bands (~2850-2950, 1460, 1375 cm⁻¹), which can obscure sample peaks.- Less suitable for quantitative analysis.- Quick qualitative analysis.- Analysis of moisture-sensitive or pressure-sensitive samples.

Given the potential for halogen exchange between KBr and hydrochloride salts, using Potassium Chloride (KCl) as the pellet matrix is a recommended alternative[14]. However, for routine qualitative analysis, the Attenuated Total Reflectance (ATR) technique is often the most convenient and reliable method, requiring minimal sample preparation.

Step-by-Step Protocol for KBr (or KCl) Pellet Preparation

This protocol details the steps for creating a high-quality, transparent pellet for FTIR analysis.

Materials and Equipment:

  • FTIR Spectrometer

  • Hydraulic Press

  • Pellet Die Set

  • Agate Mortar and Pestle

  • Infrared Grade KBr or KCl powder (stored in a desiccator)

  • Spatula

  • Heat Lamp (optional, for drying)

Procedure:

  • Drying: Gently heat the KBr/KCl powder under a heat lamp for 2-3 hours to remove any adsorbed water. Also, ensure the mortar, pestle, and die set are clean and dry.

  • Sample Grinding: Place approximately 1-2 mg of the bicyclic amine hydrochloride sample into the agate mortar.

  • Mixing: Add approximately 100-200 mg of the dry KBr/KCl powder to the mortar.

  • Homogenization: Grind the sample and KBr/KCl together for 3-5 minutes until a fine, homogeneous powder is obtained. The particle size should be less than 2 µm to minimize light scattering.

  • Pellet Pressing:

    • Assemble the pellet die.

    • Transfer the powder mixture into the die barrel, ensuring an even distribution.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for 2-5 minutes. Applying a vacuum to the die during pressing can help to produce a more transparent pellet.

  • Pellet Removal: Carefully release the pressure and disassemble the die. The resulting pellet should be transparent or translucent.

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Workflow Comparison: KBr Pellet vs. Nujol Mull

The following diagram illustrates the distinct workflows for these two common sample preparation techniques.

G cluster_kbr KBr Pellet Workflow cluster_nujol Nujol Mull Workflow kbr_start Start: Solid Sample kbr_grind Grind Sample (1-2mg) kbr_start->kbr_grind kbr_mix Mix with KBr/KCl (100-200mg) kbr_grind->kbr_mix kbr_press Press into Pellet kbr_mix->kbr_press kbr_analyze Analyze in FTIR kbr_press->kbr_analyze nujol_start Start: Solid Sample nujol_grind Grind Sample (5-10mg) nujol_start->nujol_grind nujol_mull Add Nujol (1-2 drops) & Mix nujol_grind->nujol_mull nujol_spread Spread between Salt Plates nujol_mull->nujol_spread nujol_analyze Analyze in FTIR nujol_spread->nujol_analyze

Caption: Comparative workflow for KBr pellet and Nujol mull sample preparation for FTIR analysis.

Conclusion: Best Practices for Reliable Spectral Analysis

The FTIR analysis of bicyclic amine hydrochlorides is a robust method for structural confirmation and quality control. The key to successful analysis lies in understanding the characteristic spectral features, particularly the broad N-H⁺ stretching band, and selecting the appropriate sample preparation technique.

For definitive identification, it is highly recommended to compare the spectrum of the hydrochloride salt with that of the free amine. While KBr pellets can provide excellent, interference-free spectra, care must be taken to avoid moisture and potential halogen exchange. For rapid and reliable qualitative analysis, ATR-FTIR is often the preferred method. By following the protocols and understanding the principles outlined in this guide, researchers can confidently utilize FTIR spectroscopy to advance their work in drug discovery and development.

References

  • Rodrigues, A. L. P., et al. (2013). Analysis of seized cocaine samples by using chemometric methods and FTIR spectroscopy. Journal of the Brazilian Chemical Society, 24(4), 607-615. Available at: [Link]

  • Grobério, T. S., et al. (2018). Quantification of cocaine hydrochloride in seized drug samples by attenuated total reflectance-Fourier transform infrared spectroscopy (ATR-FTIR) and chemometrics. Journal of the Brazilian Chemical Society, 29(5), 1035-1042. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. Available at: [Link]

  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. Available at: [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • JASCO. (2020). Principles of infrared spectroscopy (5) Various measurement methods in FTIR spectroscopy - Transmission methods -. Available at: [Link]

  • The Infrared and Raman Discussion Group (IRDG). Preparation of Samples for IR Spectroscopy as KBr Disks. Available at: [Link]

  • Autrey, D., et al. (2004). Vibrational Spectra, Ab Initio Calculations, and Conformations of Bicyclo[3.3.0]oct-1,5-ene. The Journal of Physical Chemistry A, 108(4), 643-651. Available at: [Link]

  • University of California, Los Angeles (UCLA) Chemistry. IR: amines. Available at: [Link]

  • PubChem. Ephedrine Hydrochloride. Available at: [Link]

  • Northern Illinois University. FT-IR Sample Preparation. Available at: [Link]

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Comparative

Validating Stereochemistry of 3-Substituted 9-Azabicyclo[3.3.1]nonanes: A Comparative Technical Guide

Executive Summary The 9-azabicyclo[3.3.1]nonane (granatane) scaffold is a privileged structure in medicinal chemistry, serving as a core for ligands targeting GPCRs, the dopamine transporter (DAT), and sigma receptors. H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 9-azabicyclo[3.3.1]nonane (granatane) scaffold is a privileged structure in medicinal chemistry, serving as a core for ligands targeting GPCRs, the dopamine transporter (DAT), and sigma receptors. However, the biological activity of these derivatives is strictly governed by the stereochemical orientation at the C3 position (endo vs. exo) and the overall ring conformation (chair-chair vs. chair-boat).

Misassignment of stereochemistry at this center is a common pitfall due to the conformational flexibility of the bicyclic system. This guide provides an objective, data-driven comparison of the three primary validation methodologies: NMR Spectroscopy (


-coupling/NOE) , X-ray Crystallography , and DFT-GIAO NMR Prediction .

The Stereochemical Challenge

Unlike the rigid tropane (bicyclo[3.2.1]octane) system, the 9-azabicyclo[3.3.1]nonane skeleton possesses significant conformational mobility.

  • Preferred Conformation: The Chair-Chair (CC) conformer is generally the global minimum.

  • The Problem: Bulky substituents at C3 (endo-orientation) can introduce severe transannular steric strain with the C7 methylene protons, forcing the piperidine ring into a Boat conformation. This alters the vector of the substituent, potentially invalidating SAR (Structure-Activity Relationship) models.

Terminology Standardization

To ensure clarity in this guide, we define the stereochemistry relative to the nitrogen bridge:

  • 
     (Endo):  Substituent points towards the nitrogen bridge (Axial in CC conformation).
    
  • 
     (Exo):  Substituent points away from the nitrogen bridge (Equatorial in CC conformation).
    

Comparative Analysis of Validation Methods

FeatureMethod A: NMR (

H

-Coupling + NOESY)
Method B: X-Ray CrystallographyMethod C: DFT-GIAO Calculation
Primary Output Dihedral angles (

) & Spatial proximity (NOE)
Absolute 3D coordinatesCalculated shielding tensors
Confidence High (90-95%)Absolute (100%)Moderate-High (80-90%)
Throughput High (10-20 mins/sample)Low (Days to Weeks)Medium (Hours/sample)
Sample State Solution (CDCl

, DMSO-

)
Single Crystal (Solid)Virtual / Solution Data
Limitation Signal overlap; dynamic averagingRequires crystalline solidComputationally expensive
Best For Routine screening of crude reaction mixturesFinal confirmation of lead compoundsAssigning inseparable isomers

Method A: NMR Spectroscopy (The Workhorse)

The Logic: Vicinal Coupling ( )

In the dominant Chair-Chair conformation, the coupling constant between the proton at C3 (H3) and the protons at C2/C4 is diagnostic. This is based on the Karplus equation, which relates the dihedral angle to the magnitude of the coupling constant.

  • Scenario 1: Exo-Substituent (Equatorial)

    • The H3 proton is Axial .

    • Dihedral angle H3

      
      -H2
      
      
      
      
      
      180°.
    • Result: Large coupling constant (

      
       Hz).
      
    • Signal Appearance: Wide triplet of triplets (tt).

  • Scenario 2: Endo-Substituent (Axial)

    • The H3 proton is Equatorial .

    • Dihedral angle H3

      
      -H2
      
      
      
      
      
      60°; H3
      
      
      -H2
      
      
      
      
      60°.
    • Result: Small coupling constants (

      
       Hz).
      
    • Signal Appearance: Narrow multiplet or singlet-like peak.

The Logic: NOE (Nuclear Overhauser Effect)

NOE correlations confirm spatial proximity (< 5 Å).

  • Endo-Substituent: The substituent is close to the bridgehead (H1/H5) or the bridge (H9).

  • Exo-Substituent: The H3 proton (which is Endo) will show NOE to the bridgehead H1/H5.

Visualization of the Decision Tree

Stereochemflow Start Crude Product (3-Substituted 9-ABN) H1NMR Acquire 1H NMR (Focus on H3 Signal) Start->H1NMR CheckJ Analyze H3 Multiplicity & Coupling (J) H1NMR->CheckJ LargeJ Large J (~10-12 Hz) (Wide tt) CheckJ->LargeJ H3 Axial SmallJ Small J (< 5 Hz) (Narrow m) CheckJ->SmallJ H3 Equatorial AssignExo H3 is Axial Substituent is EXO (Beta) LargeJ->AssignExo AssignEndo H3 is Equatorial Substituent is ENDO (Alpha) SmallJ->AssignEndo NOECheck Confirm with NOESY AssignExo->NOECheck AssignEndo->NOECheck NOE_Exo NOE: H3 <-> H1/H5 (Strong) NOE: H3 <-> H7 (Weak/None) NOECheck->NOE_Exo NOE_Endo NOE: Subst <-> H9 (Bridge) NOE: H3 <-> H7 (Strong Transannular) NOECheck->NOE_Endo

Figure 1: NMR Decision Tree for stereochemical assignment of 3-substituted 9-azabicyclo[3.3.1]nonanes.

Method B: X-Ray Crystallography (The Gold Standard)

While NMR is fast, it relies on the assumption of a chair-chair conformation. If the substituent is bulky enough to force a boat conformation,


-values can become ambiguous. X-ray crystallography is the only method to definitively resolve the solid-state conformation.
Experimental Protocol: Vapor Diffusion Crystallization
  • Objective: Grow diffraction-quality crystals of the hydrochloride or picrate salt.

  • Reagents: Product (20 mg), Methanol (Solvent), Diethyl Ether (Anti-solvent).

  • Dissolution: Dissolve 20 mg of the amine derivative in 0.5 mL of HPLC-grade methanol in a small inner vial (GC vial).

  • Setup: Place the open inner vial inside a larger 20 mL scintillation vial containing 5 mL of diethyl ether.

  • Equilibration: Cap the outer vial tightly. The ether vapors will slowly diffuse into the methanol, lowering solubility.

  • Observation: Inspect after 24-48 hours for needle or block formation.

  • Validation: Mount crystal and collect data at 100 K to reduce thermal motion.

Method C: DFT-GIAO NMR Prediction (The Modern Alternative)

When compounds are oils (precluding X-ray) and spectra are overlapped (precluding manual


-analysis), Density Functional Theory (DFT) combined with GIAO (Gauge-Including Atomic Orbitals) can predict chemical shifts for both candidate isomers.
Workflow
  • Conformational Search: Use molecular mechanics (MMFF94) to generate conformers for both endo and exo isomers.

  • Geometry Optimization: Optimize lowest energy structures using DFT (B3LYP/6-31G*).

  • NMR Calculation: Run GIAO NMR calculation on optimized geometries.

  • Correlation: Compare predicted

    
     values with experimental spectra using Mean Absolute Error (MAE). The isomer with the lowest MAE is the correct assignment.
    

Detailed Experimental Protocols

Protocol 1: Determination of Stereochemistry via 1D H NMR

Scope: Routine assignment of crude reaction products.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in 0.6 mL of CDCl

      
      .
      
    • Critical: Ensure the solution is particle-free. Filter through a cotton plug if necessary to ensure sharp lineshape.

  • Acquisition:

    • Pulse Sequence: Standard zg30 or equivalent.

    • Scans: 16 (minimum) to ensure high S/N ratio.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase and baseline correct manually.

  • Analysis (Self-Validating Step):

    • Locate the H3 signal (typically 3.5 - 4.5 ppm for esters/alcohols).

    • Measure the width at half-height (

      
      ).
      
    • Validation Check: If

      
       Hz, H3 is axial (Exo-product). If 
      
      
      
      Hz, H3 is equatorial (Endo-product).
Protocol 2: Synthesis of Reference Standards (Granatanone Reduction)

To validate your analytical method, it is best to synthesize both isomers.

  • Reaction: Reduction of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (Granatanone).

  • Path A (Thermodynamic Control -> Exo/Beta): Reduction with Sodium/Isopropanol gives the thermodynamically stable equatorial alcohol (Exo).

  • Path B (Kinetic Control -> Endo/Alpha): Reduction with L-Selectride or catalytic hydrogenation often favors the axial alcohol (Endo) due to steric approach from the less hindered face.

Data Interpretation & Reference Values

Table 1: Diagnostic NMR Data for 3-Substituted 9-Methyl-9-azabicyclo[3.3.1]nonanes

PositionExo-Isomer (Equatorial Subst.)[1]Endo-Isomer (Axial Subst.)Note
H3 Shift (

)
~4.10 ppm (Septet/tt)~3.95 ppm (Broad s/m)H3-Endo is usually deshielded by the N-bridge anisotropy.
H3 Coupling (

)

Hz

Hz
Most reliable metric.
C3 Shift (

)
~63.0 ppm~60.5 ppm

-gauche effect shields the Endo carbon.
H2/H4 Shift Distinct axial/eq splittingComplex overlap

Note: Values are approximate and solvent-dependent (CDCl


).

References

  • Synthesis and DAT Affinity: Meltzer, P. C., et al. (1996).[2] "Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane Derivatives." Journal of Medicinal Chemistry.

  • Conformational Analysis: Bailey, B. R., et al. (1984). "Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one...". Journal of Medicinal Chemistry.

  • X-Ray Crystallography Guide: BenchChem Technical Guides. "X-ray Crystallography of 9-Phosphabicyclo[3.3.1]nonane and its Derivatives."

  • Stereochemical Synthesis: Mascitti, V., et al. (2011). "Stereoselective synthesis of 3-substituted 9-azabicyclo[3.3.1]nonanes." US Patent 7868017B2.

  • Computational Validation: Sidorowicz, K., et al. (2015). "Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods." Comptes Rendus Chimie.

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